Maleic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4, Array | |
| Record name | MALEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3805 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | MALEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26099-09-2, Array | |
| Record name | Poly(maleic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26099-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Maleic acid [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110167 | |
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DSSTOX Substance ID |
DTXSID8021517 | |
| Record name | Maleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Maleic acid is a colorless crystalline solid having a faint odor. It is combustible though it may take some effort to ignite. It is soluble in water. It is used to make other chemicals and for dyeing and finishing naturally occurring fibers., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or white solid; [HSDB] White crystalline powder; [MSDSonline], Solid, WHITE CRYSTALS. | |
| Record name | MALEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3805 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Butenedioic acid (2Z)- | |
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| Record name | Maleic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Maleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | MALEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Boiling Point |
275 °F at 760 mmHg (decomposes) (NTP, 1992) | |
| Record name | MALEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3805 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
127 °C | |
| Record name | MALEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), In water, 788 g/L at 25 °C, 3926 g/L at 97.5 °C, 79.000 lb/100 lb water at 77 °F, In water, 441,000 mg/L at 25 °C, Freely soluble in alcohol; soluble in acetone, glacial acetic acid; slightly soluble in ether; practically insoluble in benzene, For more Solubility (Complete) data for MALEIC ACID (7 total), please visit the HSDB record page., 441 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 78 (soluble) | |
| Record name | MALEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3805 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Maleic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | MALEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Maleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MALEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.590 g/cu cm at 20 °C, Relative density (water = 1): 1.59 | |
| Record name | MALEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3805 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MALEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MALEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1) | |
| Record name | MALEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3805 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MALEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Negligible (NTP, 1992), 0.0000359 [mmHg], 1.34X10-5 mm Hg at 25 °C (OECD Guideline 104 (Vapor Pressure Curve)), Vapor pressure, Pa at 25 °C: 0.0048 | |
| Record name | MALEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3805 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Maleic acid | |
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| Record name | MALEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MALEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Color/Form |
Monoclinic prisms from water, White crystals from water, alcohol and benzene, Colorless crystals | |
CAS No. |
110-16-7, 68307-91-5 | |
| Record name | MALEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3805 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Maleic acid | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Maleic acid [NF] | |
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| Record name | 2-Butenedioic acid (2Z)-, monocastor oil alkyl esters | |
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| Record name | Maleic acid | |
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| Record name | maleic acid | |
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| Record name | Maleic acid | |
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| Record name | MALEIC ACID | |
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| Record name | MALEIC ACID | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Maleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MALEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
266 to 268 °F (NTP, 1992), 132.5 °C (OECD Guideline 102 (Melting point / Melting Range)), Converted in part into the much higher-melting fumaric acid (MP: 287 °C) when heated to a temp slightly above the MP., 130.5 °C, 131 °C | |
| Record name | MALEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3805 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Maleic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | MALEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Maleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |
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| Record name | MALEIC ACID | |
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Synthetic Methodologies for Maleic Acid and Its Derivatives
Chemical Synthesis Approaches for Maleic Acid
This compound is a significant industrial chemical utilized in the production of unsaturated polyester (B1180765) resins, surface coatings, lubricant additives, and as a precursor for various other valuable chemicals. acs.org Historically, the production of its anhydride (B1165640) involved the oxidation of benzene (B151609), but modern methods often focus on the oxidation of n-butane for economic and environmental reasons. scispace.comgoogle.com Research continues to explore more sustainable and efficient synthetic pathways, including those starting from biomass-derived platform chemicals like furfural (B47365) and levulinic acid. scispace.comsyr.edu These approaches often rely on sophisticated catalytic systems to achieve high yields and selectivities under manageable process conditions.
Catalytic oxidation is a cornerstone of this compound production, enabling the conversion of various feedstocks, from hydrocarbons to bio-based molecules. The choice of catalyst—whether homogeneous or heterogeneous—and the reaction medium are critical factors that dictate the efficiency and selectivity of the process. ncsu.edu Vanadium-based catalysts, often modified with other metal oxides like molybdenum, are prominent in industrial gas-phase oxidation processes. scispace.comgoogle.com In liquid-phase reactions, a wider array of catalysts, including titanium silicates and various metal complexes, have been investigated to convert intermediates like furfural into this compound using oxidants such as hydrogen peroxide. scispace.comncsu.edu
Homogeneous catalysis offers distinct pathways for producing this compound, often under milder reaction conditions compared to heterogeneous gas-phase processes. One such system involves the use of a potassium bromide (KBr) and potassium hydroxide (B78521) (KOH) combination to catalyze the oxidation of furfural to this compound. ncsu.edu In this aqueous system, using hydrogen peroxide as the oxidant, a this compound yield of 68.0% has been achieved. ncsu.edu The synergistic interaction between KBr and KOH is reported to be crucial for the high yield in this homogeneous system. ncsu.edu Another example is the use of a homogeneous palladium acetate (B1210297) (Pd(AcO)₂) catalyst for the hydrogenation of this compound's isomer, fumaric acid, to produce succinic acid, highlighting the role of soluble metal catalysts in the chemistry of C4 dicarboxylic acids. rsc.org However, a significant drawback of homogeneous systems is the challenge associated with separating the catalyst from the product for recycling. ncsu.edu
| Catalyst System | Feedstock | Oxidant | Yield | Reference |
| KBr-KOH | Furfural | H₂O₂ | 68.0% | ncsu.edu |
| Pd(AcO)₂/Xantphos | Fumaric Acid | Formic Acid | 94% (Succinic Acid) | rsc.org |
Heterogeneous catalysts are widely employed in this compound synthesis due to their ease of separation and potential for reuse. A prominent industrial method is the gas-phase oxidation of hydrocarbons over catalysts containing vanadium and phosphorus oxides. google.com Supported vanadium oxide (VOx) catalysts are particularly common. For instance, a VOx/Al₂O₃ catalyst has been used for the gas-phase oxidation of furfural to maleic anhydride at 320°C, achieving a 70% yield. ncsu.edu In liquid-phase systems, Mo-V metal oxides have been used to obtain a 65% this compound yield from furfural in an acetic acid medium. ncsu.edu
Recent research has also focused on biomass-derived feedstocks. The oxidation of levulinic acid over a vanadium oxide catalyst supported on SiO₂ has produced maleic anhydride with yields as high as 71% of the theoretical maximum at 573 K. syr.edu For the conversion of furfural using hydrogen peroxide, titanium silicalite (TS-1) has demonstrated high efficacy, achieving an 80% this compound yield. ncsu.edu A novel heterogeneous catalyst, KBr-doped graphitic carbon nitride (KBr/g-C₃N₄), has also been developed for the oxidation of furfural with H₂O₂, yielding 70.0% this compound. ncsu.edu
| Catalyst System | Feedstock | Phase | Yield | Reference |
| VOx/Al₂O₃ | Furfural | Gas | 70% (Maleic Anhydride) | ncsu.edu |
| Mo-V Metal Oxides | Furfural | Liquid | 65% | ncsu.edu |
| V₂O₅/SiO₂ | Levulinic Acid | Gas | 71% (Maleic Anhydride) | syr.edu |
| Titanium Silicalite (TS-1) | Furfural | Liquid | 80% | ncsu.edu |
| KBr/g-C₃N₄ | Furfural | Liquid | 70.0% | ncsu.edu |
A versatile method for synthesizing this compound and its derivatives is the palladium-catalyzed oxidative dicarbonylation of alkynes. researchgate.net This reaction involves the incorporation of two carbonyl groups across a carbon-carbon triple bond. A simple and efficient catalytic system consists of palladium(II) iodide (PdI₂) in conjunction with an excess of potassium iodide (KI), using oxygen as the terminal oxidant. mdpi.com
The reaction outcome can be tuned by the choice of nucleophile. When conducted in the presence of alcohols, the process yields maleic diesters. mdpi.comunipr.it Crucially, by using water as the nucleophile under appropriate conditions, this method can be directed to produce either maleic anhydrides or maleic acids. researchgate.netmdpi.com Specifically, carrying out the reaction in the presence of a large excess of water as a co-solvent has been shown to selectively form maleic acids with high catalytic efficiency. researchgate.net The reactions are typically performed in aqueous dioxane at temperatures between 60-80°C under a mixture of carbon monoxide (CO) and air. researchgate.net This method provides a direct route from alk-1-ynes to maleic acids. researchgate.net
| Catalyst System | Substrate | Product | Key Condition | Reference |
| PdI₂/KI | Terminal Alkynes | This compound | Large excess of water | researchgate.net |
| PdI₂/KI | Terminal Alkynes | Maleic Anhydride | Aqueous dioxane | researchgate.net |
| PdI₂/KI | Terminal Alkynes | Maleic Diesters | Alcohol solvent | mdpi.comunipr.it |
Modern synthetic strategies are increasingly exploring greener technologies such as photochemistry and electrochemistry for the production of bulk chemicals. acs.orgwur.nl A novel two-step cascade approach for synthesizing this compound from biomass-derived furfural has been developed, combining these methods for a more sustainable process under mild conditions. acs.orgacs.org
| Step | Method | Reactant | Product | Catalyst/Mediator | Reference |
| 1 | Photochemical Oxidation | Furfural | 5-hydroxy-2(5H)-furanone | - | acs.orgwur.nl |
| 2a | Electrochemical Oxidation | 5-hydroxy-2(5H)-furanone | This compound | ACT (nitroxyl radical) | wur.nl |
| 2b | Enzymatic Oxidation | 5-hydroxy-2(5H)-furanone | This compound | Laccase-TEMPO | wur.nl |
Synthetic Routes to this compound Derivatives
Derivatives of this compound are important intermediates in organic synthesis. Esterification is a common route to produce derivatives like diethyl maleate (B1232345) and dibutyl maleate. researchgate.netfinechem-mirea.ru The esterification of this compound with ethanol (B145695) to produce diethyl maleate has been effectively carried out using heterogeneous catalysts such as the cation-exchange resins Indion-170, Amberlyst-36, and Amberlyst-15. researchgate.net Similarly, the synthesis of dibutyl maleate from this compound and butanol can be catalyzed by Amberlyst 15. researchgate.net During the esterification of the related malic acid, byproducts such as esters of fumaric and maleic acids can form. finechem-mirea.ru
Another class of derivatives, maleinamides, can be synthesized from maleic anhydride. The reaction of maleic anhydride with aromatic amines, such as m-aminophenol or m-nitroaniline, in a solvent like acetone (B3395972) produces the corresponding N-aryl monomaleinamides. researchcommons.org These amide derivatives can be further converted into esters by reacting them with alcohols in the presence of a dehydrating agent like P₂O₅. researchcommons.org Additionally, this compound derivatives can be converted to their geometric isomers. For example, this compound and its monoesters can be isomerized to the corresponding fumaric acid derivatives using thiourea (B124793) under anhydrous conditions at elevated temperatures. google.com
| Derivative Type | Synthetic Method | Reactants | Catalyst/Reagent | Reference |
| Diethyl Maleate | Esterification | This compound, Ethanol | Amberlyst-15, Indion-170 | researchgate.net |
| Dibutyl Maleate | Esterification | This compound, Butanol | Amberlyst 15 | researchgate.net |
| N-Aryl Monomaleinamides | Amidation | Maleic Anhydride, Aromatic Amine | Acetone (solvent) | researchcommons.org |
| Fumaric Acid Derivatives | Isomerization | This compound Derivatives | Thiourea | google.com |
Maleamide Synthesis from this compound
The synthesis of maleamides can be achieved from this compound. One approach involves the reaction of maleic anhydride with an amine to form a maleamic acid. google.com This intermediate then undergoes a ring-closure reaction, often facilitated by reagents like acetic anhydride and sodium acetate, to yield the corresponding maleimide (B117702). google.com The ring-closure step is often the most challenging part of the synthesis. google.com Another method describes the synthesis of monomaleinamide by heating monoammonium salts of this compound in an acidic medium. researchcommons.org The equimolar reaction of aromatic monoamines with functional groups like -OH, -COOH, and -NO2 with maleic anhydride in acetone has also been shown to produce the corresponding monoamide of this compound with high yields. researchcommons.org
For instance, N-carbamoylmaleimide can be formed by the reaction of maleic anhydride with urea (B33335). georganics.skgoogle.com This intermediate can then be thermally decomposed to produce maleimide. georganics.skgoogle.com The synthesis of maleimide from maleic anhydride and urea can also be achieved through aminolysis to get N-carbamoylmaleimide, followed by dehydration with acetic anhydride, and subsequent thermal decomposition in the presence of triethylamine. google.com
Mixed Transition Metal Maleate Derivatives
Mixed transition metal maleate derivatives have been synthesized and characterized. Four mixed metal derivatives with the general formula (M2+0.5Fe2+0.5)(C4H3O4)2·4H2O, where M2+ can be Mn, Co, Ni, and Zn, were prepared by the slow evaporation of aqueous solutions containing the respective metal carbonates and this compound at room temperature. researchgate.netresearchgate.net X-ray powder diffraction data revealed that these compounds are isostructural and crystallize in a triclinic unit cell. researchgate.net The unit cell volume of these mixed metal derivatives shows a linear relationship with the average ionic radius of the metal cations. researchgate.netcambridge.org
The synthesis of five transition metal derivatives of this compound with the general formula M2+(C4H3O4−)2⋅4H2O (where M2+ = Mn, Fe, Co, Ni, and Zn) has also been reported. cambridge.org These were prepared by the slow evaporation of an aqueous solution at room temperature and were found to be isostructural, crystallizing in the P1 space group. cambridge.org
Bio-based and Biocatalytic Production of this compound
In response to growing environmental concerns, bio-based production methods for this compound are gaining significant attention. nih.gov These approaches utilize enzymes and microorganisms to synthesize this compound from renewable feedstocks, offering a more sustainable alternative to petrochemical-based routes. nih.govriken.jp
Enzymatic Synthesis Pathways for this compound
Enzymatic pathways offer a direct route to this compound from various substrates. A one-pot photoenzymatic cascade has been developed to produce this compound from bio-based furfural. rsc.org This process can be extended to synthesize derivatives like fumaric acid and D-malic acid by adding the appropriate biocatalysts, achieving yields of 77–82%. rsc.org Another two-step process involves the photochemical oxidation of furfural to 5-hydroxy-2(5H)-furanone, which is then oxidized to this compound either electrochemically or enzymatically. acs.org
Enantiopure L-malic acid can be produced from fumaric acid through enzymatic conversion using fumarase. researchgate.net To overcome the incomplete conversion of fumarate (B1241708) to malate (B86768), a consecutive enzyme reaction using fumarase followed by aspartase has been developed, resulting in a near-complete conversion of fumarate. scispace.com The enzymatic synthesis of L-malic acid from potassium fumarate has also been optimized using immobilized Escherichia coli cells with high fumarate-hydratase activity. nih.gov
Microbial Fermentation Strategies for this compound Production
Microbial fermentation is a promising approach for the large-scale production of this compound. Various microorganisms have been engineered to enhance their production capabilities.
Escherichia coli is a well-studied and genetically tractable bacterium, making it a suitable host for metabolic engineering to produce this compound. sciepublish.comgoogle.com Genetically modified E. coli has been used to produce maleate from glucose. riken.jp By optimizing the strain, researchers achieved a production of 7.1 grams of maleate per liter in under five days. riken.jp
A two-stage fermentation strategy has been employed to improve L-malic acid production in E. coli. sciepublish.com This involves an initial aerobic growth phase to increase biomass, followed by an anaerobic phase for L-malic acid production. sciepublish.com This approach has yielded up to 33.9 g/L of L-malic acid. sciepublish.com Another dual-phase fermentation process with a recombinant E. coli strain resulted in a final L-malic acid concentration of 28.50 g/L. sciepublish.com Co-overexpression of malate dehydrogenase (mdh) and phosphoenolpyruvate (B93156) carboxykinase (pck) in E. coli has also been shown to significantly increase L-malic acid production. sciepublish.com
Besides E. coli, other microorganisms have been explored for this compound production. Fungi such as Aspergillus flavus and Aspergillus oryzae are natural producers of L-malic acid. nih.govmdpi.com A. flavus has achieved a titer of 113 g/L, but its production of aflatoxins is a major drawback. nih.gov A. oryzae, considered safe, has been engineered to improve L-malic acid production, with one strain producing 89.5 g/L after overexpressing a C4-dicarboxylate transporter and an L-malic acid permease gene. sciepublish.com
Species of the fungus Aspergillus have been shown to synthesize malic acid from thin stillage and crude glycerol. mdpi.com The thermophilic actinobacterium Thermobifida fusca can produce malic acid from cellulose (B213188) and treated lignocellulosic biomass. mdpi.com Penicillium species isolated from marine environments have also demonstrated high L-malic acid production, with one strain reaching 131 g/L from glucose. nih.gov
Table of Research Findings on Microbial this compound Production
| Microorganism | Substrate | Production Titer | Key Findings/Strategy | Citation |
|---|---|---|---|---|
| Escherichia coli | Glucose | 33.9 g/L L-malic acid | Two-stage aerobic/anaerobic fermentation | sciepublish.com |
| Escherichia coli | Not specified | 28.50 g/L L-malic acid | Dual-phase fermentation | sciepublish.com |
| Escherichia coli | Glucose | 7.1 g/L maleate | Strain optimization | riken.jp |
| Aspergillus flavus | Not specified | 113 g/L L-malic acid | Natural producer, but produces aflatoxins | nih.gov |
| Aspergillus oryzae | Not specified | 89.5 g/L L-malic acid | Overexpression of transporter and permease genes | sciepublish.com |
| Penicillium viticola 152 | Glucose | 131 g/L L-malic acid | High-yield producer from a marine environment | nih.gov |
Valorization of Biomass-Derived Feedstocks to this compound
The conversion of biomass into valuable chemicals like this compound is a cornerstone of the developing bio-based economy. This approach not only reduces reliance on fossil fuels but also has the potential to create a circular economy where waste from one process becomes the feedstock for another. researchgate.netresearchgate.net Key biomass-derived platform molecules being investigated for this compound synthesis include furfural, 1-butanol (B46404), and glucose.
Furfural Conversion to this compound
Furfural, a renewable chemical derived from lignocellulosic biomass, is a promising starting material for the production of this compound. researchgate.netd-nb.info The conversion is typically achieved through oxidation, and extensive research has focused on developing efficient catalytic systems for this transformation in both liquid and gas phases. researchgate.netscispace.com
The oxidation of furfural to this compound can proceed through different intermediates depending on the reaction conditions and catalyst used. acs.orgwur.nl Some studies suggest that furoic acid is a key intermediate, which then undergoes decarboxylation to form furan (B31954), followed by oxidation to this compound. ncsu.edu Another proposed mechanism involves the initial decarbonylation of furfural to furan, which is then oxidized to 2-furanone and subsequently to maleic anhydride. scispace.com The formation of 5-hydroxy-2(5H)-furanone as a stable intermediate has also been reported. acs.orgwur.nl
A variety of catalysts have been explored for this conversion, with vanadium-based catalysts being prominent, particularly for gas-phase oxidation. scispace.com In liquid-phase oxidation, which generally operates under milder conditions, a range of catalysts have shown effectiveness. researchgate.net For instance, a combination of a bromide and a base has been shown to achieve a furfural conversion rate of up to 99% and a this compound yield of up to 68.04%. google.com
Hydrogen peroxide is a commonly used oxidant in these reactions. ncsu.eduscispace.comacs.org The choice of solvent also plays a crucial role, with aqueous systems being favored for their green credentials. ncsu.edursc.org
Below is a table summarizing various catalytic systems for the conversion of furfural to this compound:
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Furfural Conversion (%) | This compound Yield (%) | Reference |
| KBr/g-C3N4 | H2O2 | Water | 100 | 3 | >99 | 70.4 | ncsu.edu |
| Titanium Silicalite (TS-1) | H2O2 | - | 50 | 24 | - | 78 | scispace.com |
| VOx/Al2O3 | O2 | Gas Phase | 320 | - | - | 73 (Maleic Anhydride) | scispace.com |
| Phosphomolybdic Acid | Aerobic | Aqueous/Organic | 110-130 | - | 50.3-87.6 | 34.5-47 | scispace.com |
| KBr-KOH | H2O2 | Water | - | - | >99 | 68.0 | ncsu.edu |
| P-C-600 (Biomass-derived) | H2O2 | Water | - | - | - | 76.3 | rsc.org |
| Cu-phosphate | - | Aqueous | 90-120 | - | 70-100 | - | researchgate.net |
| Betaine Hydrochloride | - | - | - | - | >90 | >90 (Maleic and Fumaric Acid) | ncsu.edu |
1-Butanol Conversion to this compound
Bio-1-butanol, produced through the fermentation of renewable raw materials, presents another viable route for maleic anhydride and subsequently this compound production. nih.govgoogle.comunibo.it This process, termed oxidehydration, typically involves a one-pot reaction using a bifunctional catalyst. nih.govresearchgate.net
The reaction proceeds in two main steps. First, 1-butanol is dehydrated to 1-butene, a reaction catalyzed by the acidic sites on the catalyst. nih.govresearchgate.net Subsequently, the butenes are oxidized to maleic anhydride, a step catalyzed by the redox sites of the same catalyst. nih.govresearchgate.net Vanadyl pyrophosphate (VPP) is a commonly used catalyst for this transformation. unibo.itrsc.org
The reaction mechanism is thought to involve the oxidation of butenes to crotonaldehyde, which then forms this compound and furan in parallel reactions. rsc.org Both of these intermediates are then converted to maleic anhydride. nih.gov The oxidation is typically carried out in the gas phase at temperatures ranging from 300°C to 600°C. google.com
Research has shown that the purity of the bio-1-butanol can significantly impact the yield of maleic anhydride. nih.gov While chemically sourced 1-butanol has been used to establish the process, successful conversion using genuinely bio-sourced 1-butanol has also been demonstrated. nih.gov
| Catalyst | Feedstock | Temperature (°C) | Key Intermediates | Product | Reference |
| Vanadyl Pyrophosphate (VPP) | 1-Butanol | 340 | 1-Butene, Crotonaldehyde, Furan, this compound | Maleic Anhydride | nih.govrsc.org |
| Vanadium/Molybdenum Oxides | Butanol | 300-600 | - | Maleic Anhydride | google.com |
Glucose-to-Maleic Acid Pathways
The direct conversion of glucose, a primary product of photosynthesis and a readily available biomass-derived sugar, to this compound represents a highly attractive and sustainable route. researchgate.net This pathway can be achieved through both chemocatalytic and biotechnological methods. researchgate.net
From a chemocatalytic standpoint, the process often involves the conversion of glucose to an intermediate like 5-hydroxymethylfurfural (B1680220) (HMF), which is then oxidized to this compound. researchgate.net However, direct catalytic routes from sugars are also being explored. researchgate.net
Biotechnological pathways, primarily through microbial fermentation, offer an alternative and often more specific route to C4 dicarboxylic acids like malic acid, which is closely related to this compound. researchgate.netmdpi.comfraunhofer.de While direct microbial production of this compound is not yet a widespread industrial process, the production of malic acid from glucose is well-established. researchgate.netmdpi.com Genetically engineered microorganisms, such as Aspergillus niger and Escherichia coli, have been developed to efficiently convert glucose to malic acid. acs.orgmdpi.com
The theoretical maximum yield for the conversion of glucose to malic acid is 2 moles of malic acid per mole of glucose. researchgate.netfrontiersin.org The primary metabolic route for this conversion is the reductive tricarboxylic acid (rTCA) pathway, which involves the carboxylation of pyruvate (B1213749) to oxaloacetate, followed by its reduction to malic acid. frontiersin.org Another approach involves a synthetic pathway for the direct conversion of glucose to malate. nih.gov
| Organism/Method | Pathway/Key Enzymes | Product | Yield | Reference |
| Aspergillus niger S1149 (engineered) | Enhanced glycolytic flux, eliminated citric acid byproduct | Malic Acid | 201.13 g/L (1.64 mol/mol glucose) | acs.org |
| Escherichia coli (engineered) | Modified oxidative TCA cycle, Bacillus subtilis pycA expression | Malic Acid | 0.94 mol/mol glucose | mdpi.com |
| Pichia pastoris (engineered) | Optimized malic acid accumulation modules | Malic Acid | 8.55 g/L from glucose | nih.gov |
| Saccharomyces cerevisiae | Cytosolic reductive pathway (Pyruvic acid -> Oxaloacetic acid -> L-malic acid) | L-Malic Acid | - | nih.gov |
| Synthetic Metabolic Engineering | Thermococcus kodakarensis malic enzyme, non-ATP-forming Embden-Meyerhof pathway | Malate | 60% molar yield from glucose | nih.gov |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, a set of principles that guide the design of chemical products and processes to reduce or eliminate the use and generation of hazardous substances. mtu.eduimist.ma The shift from petrochemical feedstocks like benzene and n-butane to renewable biomass is a prime example of the application of these principles. iff.edu.brmtu.edu
Key green chemistry principles relevant to this compound synthesis include:
Use of Renewable Feedstocks: Utilizing biomass-derived materials such as furfural, 1-butanol, and glucose reduces the dependence on finite fossil fuels. researchgate.netwur.nlrug.nl
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. rsc.orgrug.nl For example, the catalytic transfer hydrogenation of this compound to succinic acid using formic acid as a hydrogen source demonstrates high atom economy. rsc.org
Safer Solvents and Auxiliaries: The use of benign solvents, with water being the most prominent example, is a key focus. acs.orgrsc.orgcsic.es Aqueous phase reactions are preferred over those using volatile organic solvents. rsc.orgcsic.es
Energy Efficiency: Developing processes that operate at ambient temperature and pressure reduces energy consumption. wur.nlrug.nl Photochemical and biocatalytic methods are often advantageous in this regard. wur.nlrug.nl
Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is superior to stoichiometric reagents as they can be used in small amounts and facilitate easier product separation. ncsu.edurug.nl This also minimizes waste. rug.nl
Designing for Degradation: While not directly related to synthesis, producing biodegradable products from this compound aligns with green chemistry principles.
The transition from the benzene to the n-butane route for maleic anhydride production was an early example of green chemistry influencing industrial processes, primarily due to the lower toxicity of butane. mtu.edu The current focus on biomass valorization represents the next step in this evolution, aiming for even more sustainable and environmentally friendly production of this compound and its derivatives. researchgate.netrug.nl
Reaction Mechanisms and Kinetics of Maleic Acid Transformations
Isomerization of Maleic Acid to Fumaric Acid
The conversion of this compound to its trans-isomer, fumaric acid, is a thermodynamically favored process due to the lower steric hindrance in the trans configuration. This cis-trans isomerization can be induced by thermal, catalytic, or photochemical means.
The mechanism of isomerization from this compound to fumaric acid has been a subject of considerable study. Early theories suggested that in acid-catalyzed isomerizations, a proton adds to one of the double-bonded carbons, allowing free rotation around the resulting single bond. However, experiments using deuterium (B1214612) chloride as a catalyst showed no deuterium exchange with the protons on the double bond, effectively ruling out this mechanism. sci-hub.se
A more accepted mechanism proposes that when a carbonyl group is conjugated with the ethylene (B1197577) linkage, the catalyst associates with the carbonyl group. sci-hub.se This interaction leads to a shift in the double bond, creating an electron-deficient carbon and a single bond that allows for rotation. Subsequent dissociation of the catalyst after rotation yields the more stable fumaric acid. sci-hub.se This mechanism accounts for the lack of proton exchange at the double bond. sci-hub.se The process involves the formation of an intermediate from this compound, which can then either revert to this compound or convert to fumaric acid. sci-hub.se Because fumaric acid has a significantly higher activation energy for forming this intermediate, the equilibrium strongly favors the formation of fumaric acid. sci-hub.se
Non-catalytic isomerization can also be achieved hydrothermally. A simplified reaction model suggests that this compound can directly convert to fumaric acid and also hydrate (B1144303) to form malic acid, which can then dehydrate back to either isomer. nih.gov
Various catalysts have been shown to accelerate the isomerization of this compound. The choice of catalyst can significantly influence reaction conditions and efficiency.
Inorganic Acids and Salts : Strong inorganic acids and their salts have long been known to catalyze the isomerization. sci-hub.segoogle.com Studies have shown that the anion plays a crucial role, with hydrochloric acid being a much more effective catalyst than perchloric acid. sci-hub.se This suggests a mechanism involving both the cation and the anion. sci-hub.segoogle.com Other effective inorganic catalysts include hydrobromic acid and potassium thiocyanate. google.com The use of nitric acid and chlorine in conjunction with hydrochloric acid has been shown to improve the quality of the resulting fumaric acid. google.com
Thiourea (B124793) and Derivatives : Compounds containing the thiourea structural unit are effective catalysts for the conversion. google.com The process is typically carried out in an aqueous solution at elevated temperatures (between 50°C and the boiling point). google.com Thiourea is also used in anhydrous conditions for the isomerization of this compound derivatives. google.com
Polymer-Based Catalysts : Heterogeneous catalysts offer advantages in separation and reusability. Poly(4-vinylpyridine) (PVP) resin has been successfully used as a solid catalyst for this isomerization. researchgate.net The high nucleophilicity of the PVP molecules is responsible for its catalytic activity. researchgate.net A kinetic study of PVP-catalyzed isomerization found the reaction follows a second-order kinetic model with an apparent activation energy of 226.06 kJ/mol. researchgate.net
Zwitterionic Organocatalysts : A class of zwitterionic organocatalysts featuring an amide anion/iminium cation pair has been shown to effectively catalyze the isomerization of this compound diesters. organic-chemistry.org The proposed mechanism involves the zwitterion acting as a Michael donor. organic-chemistry.org This method is advantageous due to its mild reaction conditions and low catalyst loading. organic-chemistry.org
This compound is a classic example of a molecule that undergoes photochemical cis-trans isomerization. iao.ru This process is initiated by the absorption of electromagnetic radiation, typically UV light, corresponding to the absorption band of the unsaturated compound. iao.rumdpi.com
The energy required to overcome the rotational barrier of the C=C bond is approximately 2.4 eV. iao.ru Upon irradiation, both this compound and fumaric acid can be excited, leading to isomerization in both directions until a photostationary state is reached. iao.ruresearchgate.net The composition of this state depends on the absorptivity of both isomers at the wavelength of irradiation. iao.ru Generally, the cis-isomer (this compound) absorbs at shorter wavelengths and has a lower extinction coefficient than the trans-isomer (fumaric acid). iao.ru
Studies using γ-irradiation at 77°K in 2-methyltetrahydrofuran (B130290) have shown that maleate (B1232345) radical anions are formed, which then isomerize to fumarate (B1241708) radical anions upon illumination with light. acs.org In addition to isomerization, a minor photoaddition reaction can occur, yielding malic acid. researchgate.net The quantum yields for the isomerization of fumaric acid are generally higher than those for this compound and tend to decrease with increasing pH. researchgate.net
Table 1: Quantum Yields for Isomerization at Different pH Values
| pH | Quantum Yield (Fumaric Acid) | Quantum Yield (this compound) |
|---|---|---|
| 1 | ~0.11 | ~0.07 |
| 13 | 0.034 | 0.028 |
Data sourced from a study on the photochemistry of maleic and fumaric acids in aqueous solution. researchgate.net
Oxidation Reactions of this compound
This compound is susceptible to oxidation at its carbon-carbon double bond. These reactions are particularly relevant in atmospheric chemistry, where dicarboxylic acids are components of organic aerosols.
The heterogeneous oxidation of this compound, particularly by atmospheric oxidants like ozone, has been studied extensively. Kinetic studies of the oxidation of this compound aerosol particles by gas-phase ozone often show consistency with a Langmuir-Hinshelwood type mechanism. rsc.orgrsc.org This mechanism involves the adsorption of the gas-phase oxidant (ozone) onto the surface of the aerosol particle, followed by a surface reaction.
The kinetics can be described by pseudo-first-order rate coefficients that show a dependence on the gas-phase ozone concentration. rsc.org For the reaction with aqueous this compound aerosols at high relative humidity (90-93%), the following kinetic parameters have been determined: rsc.orgrsc.org
KO3 : (9 ± 4) × 10−15 cm3 molecule−1
kImax : (0.21 ± 0.01) s−1
Here, KO3 relates to the adsorption/desorption equilibrium of ozone on the aerosol surface, and kImax is the maximum pseudo-first-order rate constant at high ozone concentrations. rsc.orgrsc.org The presence of water in the aerosol has a direct effect on the reaction mechanism, increasing the formation of products like carbon dioxide and formic acid. rsc.org
Catalytic wet peroxide oxidation is another method for the oxidation of this compound. Using heterogeneous catalysts like copper or palladium supported on activated carbon (AC) or modified tannin resin (MTS-AMP CNSL), this compound can be effectively oxidized to CO2 and H2O. udsm.ac.tz A study using a Cu/MTS-AMP CNSL catalyst found the reaction to be first order with respect to this compound, with an activation energy of 67.052 kJ/mol. udsm.ac.tz
Table 2: Kinetic Parameters for Heterogeneous Ozonolysis of Dicarboxylic Acid Aerosols
| Aerosol | KO3 (cm3 molecule-1) | kImax (s-1) |
|---|---|---|
| This compound | (9 ± 4) × 10-15 | 0.21 ± 0.01 |
| Fumaric Acid | (5 ± 2) × 10-15 | 0.19 ± 0.01 |
Data from kinetic studies of aerosol oxidation at high relative humidity. rsc.orgrsc.org
The ozonolysis of this compound is a complex, multi-step process. The reaction is generally understood to proceed via the Criegee mechanism, which involves the initial [3+2] cycloaddition of ozone to the C=C double bond to form an unstable primary ozonide (POZ). tandfonline.com This POZ rapidly decomposes to form a carbonyl compound and a Criegee intermediate. tandfonline.com
The reaction can occur in the gas phase, at the gas-particle interface, and within the bulk of an aqueous aerosol. tandfonline.comtandfonline.com The presence of water significantly influences the reaction pathways. Theoretical studies have shown that interfacial water molecules can enhance the initial reaction step of O3 with this compound, leading to a larger rate coefficient at the air-water interface compared to the gas phase. tandfonline.com However, due to the high solubility of this compound, the majority of the reaction is believed to occur in the bulk aqueous phase. tandfonline.comtandfonline.comacs.org
Advanced Oxidation Processes for this compound Degradation
Advanced Oxidation Processes (AOPs) are a class of procedures used for the degradation of organic compounds in water, characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH). researchgate.netscirp.orgmdpi.com These processes are considered effective for the treatment of recalcitrant organic pollutants like this compound. researchgate.netcore.ac.uk The degradation of this compound has been investigated using various AOPs, including ozonation, UV/TiO2, and radiolysis. researchgate.netscirp.orgscirp.org
During the ozonation of wastewater containing lignin (B12514952) derivatives, this compound is formed as an intermediate product. ajol.info In one study, this compound concentration peaked and then decomposed almost completely within 8 minutes of ozonation. mdpi.com The degradation of this compound through ozonation can be modeled to determine kinetic rate constants, which are crucial for reactor design. tandfonline.com A study on this compound ozonation in a semi-batch bubble column reactor at 20°C and pH 7 demonstrated a model that accounts for mass transfer from the gas to the liquid phase and the kinetics of the chemical reactions. tandfonline.com
The efficiency of AOPs in degrading this compound can be evaluated by measuring the Total Organic Carbon (TOC) removal. In a comparative study of five different AOPs, the O3-UV-TiO2 process and the UV-TiO2 process showed similar high TOC removal rates for open-chain compounds like this compound. scirp.org The generation of •OH radicals is significantly enhanced in the O3-UV-TiO2 system due to ozone adsorption onto TiO2, which captures electrons and produces ozonide ions that in turn generate •OH radicals. scirp.org
Radiolysis, another AOP, uses ionizing radiation to generate hydroxyl radicals for the degradation of organic molecules. researchgate.net The hydroxyl radical-induced degradation of this compound in aerated aqueous solutions has been studied, with oxidation efficiency calculated from the decrease in Chemical Oxygen Demand (COD). researchgate.net The high oxidation rates are attributed to the addition of •OH to the double bond of this compound, followed by reactions with dissolved oxygen. researchgate.net
Table 1: Comparison of AOPs for this compound Degradation
| AOP Method | Key Findings | Reference |
|---|---|---|
| Ozonation | This compound is an intermediate in lignin degradation and is effectively decomposed. | ajol.infomdpi.com |
| Ozonation Modeling | Kinetic rate constants can be determined for reactor design. | tandfonline.comresearchgate.net |
| O3-UV-TiO2 | High TOC removal efficiency for this compound. | scirp.orgscirp.org |
| UV-TiO2 | Similar TOC removal efficiency to O3-UV-TiO2 for this compound. | scirp.org |
| Radiolysis | Efficient degradation through •OH radical addition to the double bond. | researchgate.net |
Oxidation by Specific Reagents: Morpholinium Fluorochromate and this compound
The oxidation of unsaturated acids, including this compound, can be achieved using specific chromium(VI) reagents. While direct studies on the oxidation of this compound by morpholinium fluorochromate (MFC) are not extensively detailed in the provided context, the kinetics of oxidation of similar unsaturated acids by related compounds like quinolinium fluorochromate (QFC) provide valuable insights. researchgate.net Additionally, the oxidation of malic acid by MFC has been studied, offering a basis for understanding the reactivity of MFC. e-journals.inresearchgate.net
In a study on the oxidation of this compound, fumaric acid, crotonic acid, and cinnamic acid by QFC in dimethylsulfoxide (DMSO), the reaction resulted in the formation of the corresponding epoxide. researchgate.net The reaction kinetics were found to be first order with respect to both QFC and the acid. The reaction is catalyzed by hydrogen ions, with the observed rate constant (k_obs) showing a dependence on hydrogen ion concentration. researchgate.net
A study on the oxidation of malic acid by morpholinium fluorochromate (MFC) in an aqueous acetonitrile (B52724) medium revealed that the reaction is first order with respect to the oxidant (MFC), the substrate (malic acid), and H+ ions. e-journals.inresearchgate.net The reaction rate decreases with the addition of Mn2+ and is favored by lower solvent polarity. e-journals.inresearchgate.net A mechanism involving a hydride ion transfer from the substrate to the oxidant in the rate-determining step has been proposed for this reaction. e-journals.inderpharmachemica.com
Table 2: Kinetic Data for the Oxidation of Malic Acid by Morpholinium Fluorochromate at 298 K
| Parameter | Value | Reference |
|---|---|---|
| Order with respect to [MFC] | 1 | e-journals.inresearchgate.net |
| Order with respect to [Malic Acid] | 1 | e-journals.inresearchgate.net |
| Order with respect to [H+] | 1 | e-journals.inresearchgate.net |
| Activation Energy (Ea) | 64.0 ± 1.3 kJ/mol | e-journals.in |
| Enthalpy of Activation (ΔH‡) | 61.4 ± 1.3 kJ/mol | e-journals.in |
| Entropy of Activation (ΔS‡) | -73.0 ± 1.8 J K-1 mol-1 | e-journals.in |
| Gibbs Free Energy of Activation (ΔG‡) | 83.2 ± 1.9 kJ/mol | e-journals.in |
Polymerization and Copolymerization Reactions of this compound
Radical Polymerization of this compound
This compound and its anhydride (B1165640) are known to exhibit low homopolymerizability under typical radical polymerization conditions. tandfonline.com However, polymerization can be achieved under specific conditions. For instance, maleic anhydride can undergo homopolymerization at high concentrations of peroxide initiators. researchgate.net The bulk polymerization of liquid maleic anhydride at 74.5°C has been studied, with a molar heat of polymerization determined to be 14 ± 1 kcal/mole. researchgate.net This polymerization is characterized by a high degree of chain-transfer. researchgate.net
The radical polymerization of this compound in an aqueous solution can be successfully carried out using potassium persulfate (KPS) as an initiator, particularly in the presence of a template polymer like polyvinylpyrrolidone (B124986) (PVP). tandfonline.comtandfonline.com In this system, a polymer complex is formed where the molar ratio of this compound to the vinylpyrrolidone monomer unit is approximately one. tandfonline.comtandfonline.com The formation of this complex is accelerated by increasing the reaction temperature, the concentrations of KPS and this compound, and the molecular weight of the PVP used. tandfonline.comtandfonline.com The resulting poly(this compound) is an oligomer. tandfonline.com
Copolymerization of this compound with Various Monomers
Copolymers of maleic anhydride (the precursor to this compound in this context) and vinyl acetate (B1210297) (VA) are typically synthesized via free-radical polymerization. jrespharm.comresearchgate.net These reactions often result in an alternating copolymer with a 1:1 molar ratio of the two monomers, a phenomenon attributed to the formation of a charge-transfer complex (CTC) between the electron-acceptor maleic anhydride and the electron-donor vinyl acetate. lew.rocmu.edu The polymerization is commonly initiated by radical initiators like benzoyl peroxide (BPO) in solvents such as methyl ethyl ketone (MEK) or benzene (B151609). jrespharm.comlew.robas.bg
The molecular weight of the resulting maleic anhydride-vinyl acetate (MAVA) copolymer is a critical parameter for its applications and is influenced by factors such as the solvent, monomer concentration, and initiator concentration. lew.roresearchgate.net The structure of the MAVA copolymer is regularly alternating, as confirmed by spectroscopic methods like FTIR and NMR. researchgate.net
Table 3: Synthesis Conditions for Maleic Anhydride-Vinyl Acetate (MAVA) Copolymer
| Parameter | Condition | Reference |
|---|---|---|
| Monomers | Maleic Anhydride, Vinyl Acetate | jrespharm.comlew.ro |
| Molar Ratio (MA:VA) | 1:1 | jrespharm.comresearchgate.net |
| Polymerization Type | Free Radical | jrespharm.comlew.ro |
| Initiator | Benzoyl Peroxide (BPO) | jrespharm.combas.bg |
| Solvent | Methyl Ethyl Ketone (MEK), Benzene | jrespharm.comlew.ro |
| Temperature | 80 °C | jrespharm.combas.bg |
Neither this compound (MA) nor itaconic acid (ITA) readily polymerize on their own under standard vinyl monomer polymerization conditions. researchgate.net However, their copolymerization can be achieved. The free radical copolymerization of this compound and itaconic acid can be performed in situ on cotton fabric at elevated temperatures using a potassium persulfate and sodium hypophosphite initiator system. researchgate.netacs.org
Studies have shown that the polymerization activity and copolymerization ability of itaconic acid with acrylic acid are higher than that of maleic anhydride with acrylic acid, which can be attributed to their different molecular structures. asianpubs.org Copolyesters of this compound and itaconic acid can be synthesized and subsequently crosslinked. rsc.org For instance, incorporating 15% itaconic acid into a polyester (B1180765) resulted in a high crosslinking density upon thermal initiation with benzoyl peroxide. rsc.org Copolymers of maleic anhydride and diesters of itaconic acid have also been prepared. google.com
Maleinization of Fatty Acid Esters: Kinetics and Mechanisms
Maleinization is the reaction of maleic anhydride with unsaturated fatty acid esters, leading to the formation of alkenyl succinic anhydrides. researchgate.netresearchgate.net This reaction is important for producing intermediates used in various applications, such as paper sizing agents and lubricant additives. researchgate.net
Mechanism and Kinetics:
The maleinization of fatty acid esters, such as those from high-oleic sunflower oil, typically occurs at high temperatures (185–225 °C) and follows two primary mechanistic pathways: the ene-reaction and an addition reaction at the allylic position. researchgate.netresearchgate.net The ene-reaction is a concerted process involving the migration of the double bond and a 1,5-hydrogen shift. researchgate.net Evidence suggests that these two mechanisms occur independently, with a consistent ratio (e.g., 2:1 for ene-reaction to allylic addition) throughout the reaction. researchgate.netresearchgate.net
Table 3: Kinetic and Mechanistic Data for Maleinization of Fatty Acid Esters
| Parameter | Value/Description | Source |
| Reaction Temperature | 185–225 °C | researchgate.netresearchgate.net |
| Overall Reaction Order | Second-order | researchgate.netresearchgate.net |
| Order w.r.t. Reactants | First-order (each) | researchgate.netresearchgate.net |
| Activation Energy | 77.2 ± 3.3 kJ/mol | researchgate.netresearchgate.net |
| Primary Mechanisms | Ene-reaction and allylic addition | researchgate.netresearchgate.net |
| Mechanism Ratio | 2:1 (Ene-reaction:Allylic addition) | researchgate.netresearchgate.net |
Other Significant Reactions of this compound
Biginelli Cyclo-condensation Catalysis by this compound
This compound has been demonstrated to be an effective and environmentally benign catalyst for the Biginelli reaction, a one-pot, three-component cyclocondensation to synthesize 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. researchgate.net
Mechanism:
The Biginelli reaction is an acid-catalyzed process involving an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. organic-chemistry.orgsigmaaldrich.com The proposed mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. organic-chemistry.orgsigmaaldrich.com This electrophilic intermediate then reacts with the enol form of the β-dicarbonyl compound. organic-chemistry.org The final step is an intramolecular condensation involving the loss of a water molecule to form the heterocyclic dihydropyrimidine (B8664642) ring. organic-chemistry.orgsigmaaldrich.com this compound, as a Brønsted acid catalyst, facilitates these steps by protonating the carbonyl and hydroxyl groups, thereby increasing the electrophilicity of the intermediates. researchgate.net
The use of this compound as a catalyst offers several advantages, including being inexpensive, non-hazardous, and allowing for mild reaction conditions and easy work-up procedures. researchgate.net Reactions are often carried out in an alcohol-water solvent system, yielding excellent results. researchgate.net
Diels-Alder Cycloaddition Involving this compound
This compound, and more commonly its anhydride, is a classic and highly reactive dienophile in the Diels-Alder reaction due to its electron-withdrawing carboxylic acid groups that activate the double bond. researchgate.netwikipedia.org This [4+2] cycloaddition reaction is a powerful tool for forming six-membered rings. wikipedia.org
Mechanism:
The Diels-Alder reaction is a concerted, pericyclic reaction that occurs between a conjugated diene and a dienophile. wikipedia.org The mechanism is thermally allowed and proceeds through a single, cyclic transition state. researchgate.netwikipedia.org The stereochemistry of the reactants is retained in the product. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is key to the reaction's feasibility. researchgate.net The electron-withdrawing nature of the substituents on this compound lowers the energy of its LUMO, facilitating a rapid reaction with electron-rich dienes. researchgate.net
Kinetic studies of the Diels-Alder reaction between maleic anhydride and isoprene (B109036) in supercritical carbon dioxide have been conducted. researchgate.net The apparent rate constant of the reaction can be influenced by factors such as the phase behavior of the reaction mixture. researchgate.net The reaction of maleic anhydride with furans and anthracenes has also been extensively studied, both experimentally and computationally. researchgate.netacs.org
Coordination Chemistry of Maleic Acid
Metal Ion Complexation Studies with Maleic Acid
The complexation behavior of this compound with various divalent and trivalent metal ions has been extensively investigated, often employing potentiometric titration methods to determine the stoichiometry and stability of the resulting complexes in aqueous and mixed-solvent systems. derpharmachemica.comresearchgate.netrjpbcs.com These studies reveal the formation of various complex species, with their stability and distribution being highly dependent on the pH of the medium.
Studies involving divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) have shown the formation of monoligand (ML) and bisligand (ML₂) complexes. researchgate.netrjpbcs.com For instance, in aqueous solutions, the identified species include ZnL, CoL, NiL, NiL₂²⁻, CuL, and CuL₂²⁻, where L represents the maleate (B1232345) dianion. researchgate.net The stability of these complexes generally follows the Irving-Williams series, with copper(II) forming the most stable complexes. researchgate.netiuh.edu.vn
Investigations into the complexation of this compound with toxic heavy metal ions like Pb(II) and Cd(II) have also been conducted. In ethylene (B1197577) glycol-water mixtures, species such as ML₂, ML₃, and ML₂H have been identified for both Pb(II) and Cd(II). tandfonline.com The formation of these complexes is significant in understanding the bioavailability and transport of these toxic metals in environmental systems. tandfonline.com
Furthermore, the complexation of this compound has been studied in the presence of micelles to mimic biological environments. In anionic micellar media (sodium lauryl sulfate (B86663), SLS), the predominant species detected for Co(II), Ni(II), and Cu(II) were ML, ML₂, and ML₂H₂. rjpbcs.com Similarly, in non-ionic micellar media (Triton X-100), the species ML, ML₂, and ML₂H₂ were also observed for the same set of metal ions. derpharmachemica.com These studies indicate that the surrounding medium can influence the stability and speciation of the metal complexes.
The table below summarizes the stability constants (log β) for some representative metal-maleate complexes.
Table 1: Stability Constants of Metal-Maleate Complexes
| Metal Ion | Species | log β | Solvent System | Reference |
|---|---|---|---|---|
| Co(II) | CoL | Varies with solvent | Aqueous Isopropanol | researchgate.net |
| Ni(II) | NiL | Varies with solvent | Aqueous Isopropanol | researchgate.net |
| Cu(II) | CuL | 3.86 - 6.62 | Water-Ethanol | researchgate.net |
| Zn(II) | ZnL | - | Aqueous | researchgate.net |
| Pb(II) | PbL₂ | - | Ethylene Glycol-Water | tandfonline.com |
| Cd(II) | CdL₂ | - | Ethylene Glycol-Water | tandfonline.com |
Structural Characterization of this compound Metal Complexes
X-ray diffraction studies have confirmed the diverse structural arrangements that this compound can adopt upon coordination. For example, mixed-metal derivatives with the general formula (M²⁺₀.₅Fe²⁺₀.₅)(C₄H₃O₄)₂·4H₂O (where M = Mn, Co, Ni, Zn) have been synthesized and characterized, revealing an isostructural series of compounds. researchgate.net In a copper(II) complex, [-{(H₂O)₄Cu₂}(μ-MA)]n, this compound acts as a bridging ligand to form a polymeric structure. jmchemsci.com
Infrared spectroscopy is a powerful tool for determining the coordination mode of the carboxylate groups. The shift in the stretching frequencies of the C=O and COO⁻ groups upon complexation provides evidence of metal-ligand bond formation. cmu.edu For instance, in a study of poly(this compound) metal complexes, the characteristic absorption band of the carboxylic group at 1708 cm⁻¹ in the free polymer was shifted upon coordination with Cu(II), Co(II), Ni(II), and Zn(II), indicating the involvement of the carboxylate groups in bonding. cmu.edu
The table below presents structural information for selected this compound metal complexes.
Table 2: Structural Data for Selected this compound Metal Complexes
| Complex | Technique | Key Findings | Reference |
|---|---|---|---|
| (M²⁺₀.₅Fe²⁺₀.₅)(C₄H₃O₄)₂·4H₂O (M = Mn, Co, Ni, Zn) | Powder X-ray Diffraction | Isostructural series of mixed-metal complexes. | researchgate.net |
| [-{(H₂O)₄Cu₂}(μ-MA)]n | Synthesis, IR, TGA | Polymeric structure with this compound as a bridging ligand. | jmchemsci.com |
| Poly(this compound)-M(II) (M = Cu, Co, Ni, Zn) | IR Spectroscopy | Carboxylate groups are involved in coordination with the metal ions. | cmu.edu |
| [ML(MA)] (M = Cu, Zn, Co, Ni; L = Schiff base) | Elemental Analysis, IR, UV-Vis | Square planar geometry proposed for the complexes. | tandfonline.com |
Computational Modeling of this compound Metal Complexes
Computational methods, particularly density functional theory (DFT), have become increasingly valuable for understanding the electronic structure, bonding, and reactivity of this compound metal complexes. tandfonline.comresearchgate.net These theoretical studies complement experimental findings and can provide insights that are difficult to obtain through experiments alone.
DFT calculations have been employed to optimize the geometries of this compound metal complexes and to predict their spectroscopic properties. For example, in a study of mixed-ligand metal(II) Schiff base complexes with this compound as an auxiliary ligand, DFT calculations were used to optimize the molecular structures of the complexes and to support the proposed square planar geometry. tandfonline.com
Computational models can also be used to investigate the stability and formation of different complex species in solution. Computer programs like MINIQUAD75 are frequently used to refine the stability constants of complex models based on experimental potentiometric data. tandfonline.comderpharmachemica.comrjpbcs.comscirp.org This involves fitting the experimental data to various chemical models to determine the most statistically sound representation of the species present in solution. tandfonline.comderpharmachemica.com For instance, this method was used to identify the formation of ML₂, ML₃, and ML₂H species for Pb(II) and Cd(II) complexes with this compound. tandfonline.com
Furthermore, computational approaches can elucidate the nature of metal-ligand bonding. Natural Bond Orbital (NBO) analysis, for example, can be used to assess the degree of covalent and ionic character in the metal-ligand bonds. tandfonline.com Such analyses have been applied to understand the interactions within poly(this compound)-metal chelates. cmu.edu Semi-empirical calculations at the PM3 level have also been used to investigate the geometrical arrangement of these polymeric complexes. cmu.edu
The table below highlights some applications of computational modeling in the study of this compound metal complexes.
Table 3: Computational Modeling Studies of this compound Metal Complexes
| System | Computational Method | Focus of Study | Reference |
|---|---|---|---|
| Mixed-ligand M(II) Schiff base complexes (M = Cu, Zn, Co, Ni) | DFT (Gaussian-09) | Geometry optimization, electronic structure, NBO analysis. | tandfonline.com |
| Pb(II) and Cd(II) complexes | MINIQUAD75 | Refinement of stability constants and speciation modeling. | tandfonline.com |
| Co(II), Ni(II), and Cu(II) complexes | MINIQUAD75 | Speciation modeling in micellar media. | derpharmachemica.comrjpbcs.com |
| Poly(this compound)-Zn(II) complex | Semi-empirical (PM3) | Geometrical arrangement of the polychelate. | cmu.edu |
Advanced Spectroscopic and Analytical Characterization of Maleic Acid
Chromatographic Techniques for Maleic Acid Analysis
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. Several chromatographic techniques are routinely used for the analysis of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ion Chromatography (IC), Capillary Electrophoresis (CE), and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) of this compound
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the determination of this compound in diverse samples, including biological matrices, food products, and industrial wastewater. psu.edunih.gov The method's adaptability allows for various separation modes, such as mixed-mode, reversed-phase, and ion-suppression chromatography, to achieve optimal resolution and quantification.
In mixed-mode chromatography, a combination of retention mechanisms, such as ion-exchange and reversed-phase, is utilized on a single column. For instance, this compound can be effectively separated and analyzed on a mixed-mode Newcrom BH column using a mobile phase composed of water, acetonitrile (B52724) (MeCN), and perchloric acid (HClO4), with UV detection at 220 nm. oiv.int Another innovative approach, Bridge Ion Separation Technology (BIST™), employs a multi-charged positive buffer to link the negatively-charged this compound to a negatively-charged cation-exchange column surface, enabling separation in a mobile phase rich in organic solvent. thermofisher.com
Reversed-phase HPLC, often coupled with ion-suppression, is another common strategy. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase. The pH of the mobile phase is adjusted to suppress the ionization of this compound, allowing for its retention and separation. For example, a reliable method for the simultaneous determination of several organic acids, including this compound, uses a Nova-Pak C18 column with an aqueous mobile phase adjusted to pH 2.10-2.15 with perchloric acid, followed by UV detection at 210 nm. researchgate.net Similarly, this compound released from starch maleate (B1232345) through alkaline hydrolysis can be quantified using a C18 column with a gradient mobile phase of 0.1% phosphoric acid and methanol (B129727). shimadzu.com
The choice of detector is also a critical parameter. While UV detectors are common, a differential refractive index detector (RID) can also be employed for the determination of this compound in biological samples. psu.edu
Table 1: Examples of HPLC Methods for this compound Analysis
| Separation Mode | Column | Mobile Phase | Detector | Application |
|---|---|---|---|---|
| Mixed-Mode | Newcrom BH, 4.6x150 mm | Acetonitrile (2%), 0.1% Perchloric Acid in Water | UV (220 nm) | Analysis of EDTA and this compound |
| Bridge Ion Separation Technology (BIST™) | BIST™ A+, 4.6x150 mm, 5 µm | Acetonitrile (70%), 10 mM TMDAP Phosphate buffer (pH 4.0) | UV (200 nm) | Separation of various organic acids |
| Reversed-Phase Ion-Suppression | Nova-Pak C18 | Water adjusted to pH 2.10-2.15 with Perchloric Acid | UV (210 nm) | Determination in tartaric and malic acids |
| Reversed-Phase | Atlantis-T3 C18 | 0.03 mol/L Ammonium Dihydrogen Phosphate | Diode-Array Detector | Determination in starch and related foods |
| Reversed-Phase | C18 | Gradient of 0.1% Phosphoric Acid and Methanol | Diode-Array Detector | Determination in food starch after hydrolysis |
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility for GC analysis. nih.govmassbank.eu
A common derivatization technique is silylation, where acidic protons in the this compound molecule are replaced by trimethylsilyl (B98337) (TMS) groups. nih.govzbaqchem.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose. nih.govhmdb.ca The derivatized this compound is then introduced into the GC system, where it is separated on a capillary column. A polar stationary phase, such as a polyethylene (B3416737) glycol (PEG) or a 5%-phenyl-95%-dimethylpolysiloxane phase, is typically employed. thermofisher.comresearchgate.net
Following separation in the GC column, the analyte enters the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio (m/z) of the fragmented ions. This high degree of specificity allows for both qualitative and quantitative analysis, even at trace levels in complex matrices. thermofisher.com The mass spectrum of the di-TMS derivative of this compound shows characteristic fragmentation patterns that can be used for its unambiguous identification. hmdb.caresearchgate.net
Table 2: GC-MS Analysis Parameters for Derivatized this compound
| Parameter | Description |
|---|---|
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column or CP-SIL 8 CB low bleed/MS |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Detection | Mass Spectrometry (MS), e.g., Time-of-Flight (TOF) |
| Key Information | The derivatization to a volatile form (e.g., 2 TMS derivative) is essential for analysis. |
Ion Chromatography (IC) for this compound
Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and analysis of ionic species. It is particularly well-suited for the determination of organic acids like this compound, often in conjunction with inorganic anions. oiv.intthermofisher.com The technique typically employs an ion-exchange resin as the stationary phase and an aqueous eluent for separation. oiv.int
For the analysis of this compound, an anion-exchange column is used. The separation is based on the competitive interaction of the analyte anions with the positively charged functional groups of the stationary phase. The choice of eluent is critical for achieving good resolution. A common eluent system for separating this compound and other organic acids is a mixture of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃). diduco.com For instance, a mobile phase of 1 mM Na₂CO₃ and 3 mM NaHCO₃ has been shown to effectively separate this compound from oxalic acid. diduco.com Another approach is ion-exclusion chromatography, which can use eluents like heptafluorobutyric acid. oiv.intchromatographyonline.com
Detection in IC is most commonly achieved using a conductivity detector, often preceded by a suppressor. The suppressor reduces the conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. oiv.intoiv.int This setup allows for sensitive and reliable quantification of this compound in various samples, including beverages and atmospheric aerosols. psu.eduoiv.int
Table 3: Ion Chromatography Conditions for this compound Separation
| Column Type | Eluent/Mobile Phase | Detection | Application |
|---|---|---|---|
| Anion-Exchange | 1 mM Sodium Carbonate : 3 mM Sodium Bicarbonate | Suppressed Conductivity | Separation from oxalic acid in oxidation process samples |
| Ion-Exclusion (e.g., Dionex IonPac ICE-AS6) | 0.4 mM Heptafluorobutyric Acid | Suppressed Conductivity | Analysis of organic acids in beer |
| Anion-Exchange with Gradient Elution | Sodium Hydroxide (B78521) (NaOH) gradient | Suppressed Conductivity | Separation of C4 dicarboxylic acids in atmospheric aerosols |
| Ion-Exclusion | 0.7 mM Hexafluorobutyric Acid (HFBA) | Suppressed Conductivity | Separation of a mixture of 12 organic acids |
Capillary Electrophoresis (CE) for this compound
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. ceu.es Due to their charged nature and small size, organic acids like this compound are ideal candidates for CE analysis. nih.gov The technique is known for its rapid analysis times, low sample consumption, and minimal sample preparation requirements. alfa-chemistry.com
In CE, a fused-silica capillary is filled with a background electrolyte (BGE) or buffer solution. The choice of BGE is crucial for optimizing separation. For the analysis of this compound, various buffer systems have been employed. Phosphate buffers at a controlled pH are common, and additives like cetyltrimethylammonium bromide (CTAB) can be used to modify the electroosmotic flow. spectroscopyonline.comdergipark.org.tr Other BGEs include ethylenediamine-sulphate electrolyte and borax (B76245) solutions. zbaqchem.comthermofisher.com
Detection in CE for this compound analysis is typically performed using direct or indirect UV detection. nih.govugd.edu.mk Direct detection is possible at low wavelengths (e.g., 200-214 nm) where this compound exhibits some absorbance. zbaqchem.comspectroscopyonline.com For enhanced sensitivity or when analyzing complex matrices, indirect UV detection can be used, where a chromophore is added to the BGE. nih.gov The method has been validated for linearity, with detection limits reported in the micromolar range, demonstrating its suitability for quantitative analysis in various samples, including fruit juices and industrial electrolytes. zbaqchem.comthermofisher.comugd.edu.mk
Table 4: Capillary Electrophoresis Methods for this compound Determination
| Buffer System | Detection Method | Application | Key Findings/Validation |
|---|---|---|---|
| 20 mmol/L Ethylenediamine-Sulphate (pH 6.5) | Direct UV (214 nm) | Determination in real samples | LOD: 0.006 mmol/L; Linear range: 0.02-1.00 mmol/L |
| 20 mmol/L Sulphate neutralized with Ethylenediamine (pH 6.0); Preconcentration with 50 mmol/L Borax (pH 9.0) | Direct UV (214 nm) | Determination with on-line stacking | LOD: 1.92x10⁻⁷ mol/L; Linear range: 5.0x10⁻⁷-1.0x10⁻⁴ mol/L |
| 0.5 M Phosphoric Acid, 0.5 mM CTAB (pH 6.25) | Direct UV (200 nm) | Measurement in natural rubber latex | Method developed to identify a range of short-chain organic acids |
| Phosphate buffer (200 mM, pH 7.50) | Direct UV (200 nm) | Authenticity marker in orange juice | Validated method for direct measurement |
Thin-Layer Chromatography (TLC) in this compound Studies
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of substances. While often used for monitoring the progress of chemical reactions, it can also be employed for the separation and identification of organic acids, including this compound and its cis-trans isomer, fumaric acid. hmdb.cathermofisher.com
In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate. thermofisher.comnih.gov The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system (mobile phase). The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the sample migrate at different rates depending on their affinity for the stationary and mobile phases.
For the separation of dicarboxylic acids like this compound, various solvent systems have been reported. One effective system for silica gel plates is a mixture of ethanol (B145695), ammonia, and water. hmdb.ca Another study mentions the use of benzene-methanol-glacial acetic acid or benzene-dioxane-glacial acetic acid as solvent systems for separating cis-trans isomers of dicarboxylic acids. thermofisher.com After development, the separated spots are visualized using a suitable reagent. Bromocresol green is a common choice, which reveals the acidic spots as yellow areas on a blue or green background. nih.gov While primarily a qualitative tool, densitometric analysis of the spots can provide semi-quantitative information. hmdb.ca
Table 5: Thin-Layer Chromatography Systems for this compound Analysis
| Stationary Phase | Mobile Phase (Solvent System) | Visualization Reagent | Application |
|---|---|---|---|
| Silica Gel | Ethanol : Ammonia : Water (6:1:1 by volume) | Methyl red and Eosin yellow (active under UV light at 215 nm) | Separation and detection of fumaric and maleic acids for pharmaceutical analysis |
| Silica Gel G | Benzene (B151609) : Methanol : Glacial Acetic Acid | Not specified in source | Separation of cis-trans isomers of dicarboxylic acids |
| Silica Gel G | Benzene : Dioxane : Glacial Acetic Acid | Not specified in source | Separation of cis-trans isomers of dicarboxylic acids |
| Silica Plate | Toluene : Acetic Acid : n-Butyl Acetate (B1210297) (2:1:1) | Bromocresol Green | Monitoring malo-lactic fermentation (conversion of malic to lactic acid) |
Vibrational Spectroscopy in this compound Conformer Studies
Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides profound insights into the molecular structure and conformational landscape of molecules. These techniques have been instrumental in characterizing the different conformers of this compound. Theoretical calculations, often using Density Functional Theory (DFT) and Møller-Plesset (MP2) methods, complement experimental spectra to identify and assign vibrational modes to specific molecular structures.
Studies combining matrix isolation infrared spectroscopy with quantum chemical calculations have revealed the existence of multiple conformers of this compound. In a low-temperature nitrogen or argon matrix, this compound primarily exists in its most stable conformations. The lowest energy conformer features a nearly planar structure with a strong intramolecular hydrogen bond between the hydroxyl group of one carboxyl function and the carbonyl oxygen of the other, forming a seven-membered ring. This conformer has one carboxylic group in a cis conformation and the other in a trans conformation (relative to the C-O-H dihedral angle).
Other, higher-energy conformers can be generated and studied through selective narrowband near-infrared (NIR) excitation of the first OH stretching overtones. For example, irradiating the two most stable conformers initially present in the matrix can lead to the formation of novel, less stable conformers. By comparing the experimental IR spectra with the calculated spectra for each predicted conformer, specific vibrational bands can be assigned to different structural forms of the this compound molecule. This approach has allowed for the detailed characterization of at least five distinct conformers of this compound. Raman spectroscopy has also been used to study this compound in aqueous solutions, indicating a non-planar structure.
Table 6: Computationally Predicted and Experimentally Observed Conformers of this compound
| Conformer Description | Key Structural Feature | Experimental Observation Method |
|---|---|---|
| Conformer I (cis-trans) | Lowest energy; nearly planar with strong intramolecular H-bond | Observed in argon and nitrogen matrices after deposition |
| Conformer II (cis-cis) | Second lowest energy; two carbonyl groups nearly orthogonal | Observed in argon and nitrogen matrices after deposition |
| Conformer VI (trans-trans) | Higher energy conformer | Generated by NIR excitation of Conformer I |
| Conformer VII (cis-trans) | Higher energy conformer | Generated by NIR excitation of Conformer II |
| Non-planar conformer | Cₛ or C₂ group symmetry | Inferred from Raman spectra of aqueous solutions |
Infrared (IR) Spectroscopy of this compound Conformers
Infrared (IR) spectroscopy is a powerful tool for investigating the conformational landscape of this compound, which is dictated by the rotational degrees of freedom around the C-C and C-O bonds. nih.gov These rotations lead to various conformers with distinct energies and populations, influenced by strong intramolecular interactions like hydrogen bonding. nih.gov
Theoretical calculations, often employing Density Functional Theory (DFT), predict the existence of multiple conformers for this compound. acs.orgnih.gov Experimental studies, particularly those using matrix isolation techniques, have successfully identified and characterized these conformers. nih.govacs.orgnih.gov In a nitrogen matrix, two primary conformers of this compound, a cis-trans form (I) and a cis-cis form (II), have been observed and vibrationally assigned. nih.govacs.org The cis-trans conformer is characterized by one carboxylic group being in a cis conformation and the other in a trans conformation, while in the cis-cis conformer, both are in the cis arrangement. nih.gov
The most stable conformer of this compound features a nearly planar structure with an intramolecular hydrogen bond forming a seven-membered ring. researchgate.net This hydrogen bond is a key feature in the IR spectrum, giving rise to a characteristic broad O-H stretching band. For instance, in a nitrogen matrix, the OH stretching mode of the group involved in the intramolecular hydrogen bond is observed as a broad band with maxima around 3154.0, 3093.5, and 3034.0 cm⁻¹. nih.gov
Near-infrared (NIR) excitation of the first OH stretching overtones can induce conformational changes, allowing for the generation and study of higher-energy conformers that are not typically observed. nih.govacs.orgnih.gov For example, NIR irradiation of the two most stable conformers of this compound has been shown to produce novel, less stable conformers. nih.govacs.org
The solvent environment also plays a crucial role in the conformational equilibrium and the nature of hydrogen bonding. In aqueous solutions, IR spectral evidence suggests that the acid maleate ion is internally hydrogen-bonded, whereas this compound itself may not be. rsc.org In solvents like dioxane or methanol, the intramolecular hydrogen bond of this compound appears to be broken. rsc.org
Table 1: Selected IR Bands for this compound Conformers in a Nitrogen Matrix
| Vibrational Mode | Wavenumber (cm⁻¹) | Conformer Assignment |
| OH Stretch (H-bonded) | 3154.0 / 3093.5 / 3034.0 | Conformer I & II |
| C=O Stretch | ~1724 | Both Conformers |
| C=C Stretch | ~1634 | Both Conformers |
Data compiled from studies on this compound in nitrogen matrices. nih.govmdpi.com
Raman Spectroscopy in this compound Polymerization Analysis
Raman spectroscopy is a valuable technique for monitoring the polymerization of this compound in real-time. researchgate.net The polymerization of this compound to poly(this compound) (PMA) can be tracked by observing the disappearance of the characteristic Raman bands of the monomer and the appearance of new bands corresponding to the polymer. researchgate.netresearcher.life
A key spectral feature in the Raman analysis of this compound polymerization is the C=C stretching mode of the monomer, which is a strong scattering group. researchgate.net As the polymerization proceeds, the intensity of this band decreases, indicating the consumption of the monomer. researchgate.netresearcher.life For instance, the Raman spectrum of this compound microcrystals shows a characteristic band for the C=C stretching mode at 1639 cm⁻¹. researchgate.net
Studies have utilized Fourier Transform (FT)-Raman spectroscopy to monitor the aqueous polymerization of this compound initiated by redox systems like potassium persulfate and sodium hypophosphite. researchgate.net The FT-Raman data clearly show the formation of a saturated carboxylic acid as the characteristic bands of this compound disappear, confirming the formation of PMA. researchgate.netresearcher.life
Furthermore, FT-Raman spectroscopy has been employed to confirm the functionalization of materials like multi-walled carbon nanotubes (MWCNTs) with this compound derivatives and their interaction within a polymer matrix. sapub.org
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful surface-sensitive technique that has been effectively used in the study of this compound, particularly for monitoring reaction kinetics and identifying its presence in various systems. acs.orgnih.govmdpi.com
One significant application of ATR-FTIR is in the real-time monitoring of the isomerization of this compound to fumaric acid. acs.orgresearchgate.net This technique allows for the continuous tracking of the concentrations of both isomers during the reaction, providing valuable kinetic data. acs.orgresearchgate.net For example, the kinetics of the thiourea-catalyzed isomerization of this compound in methanol have been successfully modeled using data obtained from in-situ ATR-FTIR spectroscopy. acs.org
ATR-FTIR is also instrumental in characterizing the chemical structure of materials modified with this compound or its derivatives. For instance, it has been used to confirm the carboxylation of cellulosic fibers from waste paper using maleic anhydride (B1165640), where an increase in carboxyl functional groups was observed. ncsu.edu The technique is also valuable for identifying microbial metabolic products, including organic acids like this compound, on mineral surfaces. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of this compound and its derivatives, as well as for studying its interactions and dynamics in solution. mdpi.comacs.orgscielo.br
¹H NMR spectroscopy provides detailed information about the proton environment in this compound. For example, the chemical shifts and coupling constants of the vinyl protons are characteristic of the cis configuration. The interaction of this compound with fluorescent probes has been investigated using ¹H NMR to confirm the formation of stable intermolecular hydrogen bonds, which are responsible for the observed changes in fluorescence. mdpi.com
¹³C NMR spectroscopy is used to characterize the carbon framework of this compound and its complexes. scielo.brnih.gov In the study of a sarcosine-maleic acid complex, ¹³C NMR, in conjunction with other techniques, helped to confirm the crystal structure, which consists of semi-maleate and sarcosinium ions. nih.govresearchgate.net
NMR has also been employed to determine the permeation coefficients of this compound and its monoanion across phospholipid vesicle membranes. nih.gov By following the time evolution of internal and external pH and maleate concentration using NMR chemical shifts and signal areas, researchers have been able to quantify the transport rates. nih.gov Theoretical studies have also focused on calculating ¹⁷O and ¹H NMR parameters to understand the intra- and intermolecular hydrogen bonding in crystalline this compound. researchgate.net
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry (MS) is a highly sensitive analytical technique used for the characterization of this compound and its polymers, as well as for its detection in complex mixtures. uga.edutennessee.edu Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful.
ESI-MS has been employed to study the aqueous polymerization of this compound, helping to elucidate the polymerization mechanism and characterize the resulting low molecular weight poly(this compound). uga.edu It is also used to identify and quantify residual monomers in copolymers. For instance, in a polystyrene sulfonic acid-co-maleic acid (PSSA-MA) copolymer, ESI-MS data was used to calculate the concentration of unknown monomers. tennessee.edu
The sensing behavior of molecular probes for this compound has been corroborated by mass spectrometry, confirming the interaction between the probe and the acid. acs.org Additionally, MS techniques are used in the analysis of organic acids in various samples, where different ionization methods can be employed for sensitive detection. nih.govresearchgate.net
Fluorescence Sensing for this compound Detection
The development of fluorescent probes for the selective detection of this compound has garnered significant attention due to the need for rapid and sensitive analytical methods. mdpi.comnih.govdntb.gov.ua These probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding with this compound.
Several studies have reported the synthesis of Schiff base fluorescent sensors that can selectively detect this compound over other carboxylic acids, including its trans-isomer, fumaric acid. nih.govresearchgate.net The mechanism of recognition often involves the formation of intermolecular hydrogen bonds between the probe and the two carboxylic acid groups of this compound, which are held in close proximity by the cis double bond. mdpi.com This interaction leads to a distinct fluorescence response, such as a "turn-on" fluorescence enhancement. nih.gov
For example, novel ratiometric fluorescent probes based on isosteviol (B191626) have been developed that show a distinct fluorescence response to this compound with detection limits in the micromolar range. mdpi.comresearcher.life These probes have been successfully applied to detect this compound in food samples. mdpi.comacs.org The selectivity of these probes is often confirmed by testing their response to a variety of other carboxylic acids. nih.gov
Table 2: Examples of Fluorescent Probes for this compound Detection
| Probe Type | Detection Limit | Mechanism | Application |
| Isosteviol-based | 1.88 x 10⁻⁶ M | Ratiometric response via H-bonding | Starchy foods |
| Anthracene-thiazole Schiff base | 2.74 x 10⁻⁶ M | Fluorescence "switch-on" | Food additives |
| 2,4-dinitrophenylhydrazine Schiff base | 1.29 x 10⁻⁷ M | Fluorescence enhancement | Food safety |
Data compiled from various studies on fluorescent sensing of this compound. mdpi.comnih.govresearchgate.net
X-ray Diffraction (XRD) in this compound Derivatives Structural Analysis
X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional atomic arrangement in the crystalline state of this compound derivatives and their complexes. ekb.egresearchgate.net Both single-crystal XRD and powder XRD (PXRD) provide crucial structural information.
Single-crystal XRD has been used to determine the crystal structure of numerous this compound derivatives and co-crystals. For example, the structure of a sarcosine-maleic acid (1:1) complex was determined to be monoclinic, revealing strong intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net Similarly, the crystal structure of a complex between this compound, water, and 18-crown-6 (B118740) showed that the this compound molecules are linked into infinite chains through water molecules. cdnsciencepub.comcdnsciencepub.com The analysis of a hypoxanthine-maleic acid salt revealed the formation of a new crystal phase with specific ionic and hydrogen bonds. mdpi.com
Powder XRD is used to identify crystalline phases and to study isostructural series of compounds. cambridge.orgresearchgate.net For instance, a series of transition metal derivatives of this compound with the general formula M²⁺(C₄H₃O₄⁻)₂·4H₂O (where M = Mn, Fe, Co, Ni, Zn) were found to be isostructural, crystallizing in a triclinic unit cell. cambridge.orgresearchgate.net PXRD is also a key tool in the pharmaceutical industry for characterizing co-crystals of active pharmaceutical ingredients with co-formers like this compound, confirming the formation of new crystalline phases. americanpharmaceuticalreview.com
High-pressure XRD studies using a diamond anvil cell have investigated the behavior of this compound under compression, revealing anisotropic decreases in lattice parameters and a significant reduction in unit cell volume. researchgate.net
Thermal Analysis Techniques for this compound Polymers
Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of polymers containing this compound. nih.gov Methods such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) provide invaluable data on decomposition temperatures, glass transition temperatures, melting points, and other thermal events. nih.gov This information is essential for understanding the structure-property relationships in these materials and determining their suitability for various applications.
Thermogravimetric Analysis (TGA) is widely employed to evaluate the thermal stability and decomposition profile of this compound polymers. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Studies on copolymers of styrene (B11656) and maleic anhydride have shown that the incorporation of maleic anhydride tends to decrease the thermal stability compared to pure polystyrene. akjournals.com These copolymers typically degrade in two main stages. akjournals.com For instance, poly(this compound) homopolymer is noted for its high thermal stability, with a decomposition temperature reported to be above 330°C. atamanchemicals.com In contrast, when used as a cross-linker for poly(vinyl alcohol) (PVA), this compound enhances the thermal stability of the resulting film compared to untreated PVA. researchgate.net The thermal degradation of a sodium salt of a this compound-acrylic acid copolymer was found to begin around 400°C. researchgate.net
The table below summarizes TGA findings for various this compound-containing polymers.
Table 1: Thermogravimetric Analysis (TGA) Data for Selected this compound Polymers
| Polymer System | Key Findings | Decomposition Temperature (°C) | Reference |
|---|---|---|---|
| Styrene-Maleic Anhydride Copolymers | Degrades in two stages; stability is lower than polystyrene. | Exotherms between 300-500°C | akjournals.com |
| Poly(this compound) (PMA) Homopolymer | High thermal stability. | > 330°C | atamanchemicals.com |
| Poly(vinyl alcohol) (PVA) cross-linked with this compound | Improved heat stability compared to virgin PVA. | Not specified | researchgate.net |
| Sodium Salt of this compound-Acrylic Acid Copolymer | Total degradation process starts. | ~400°C | researchgate.net |
| Poly(vinyl alcohol)/Poly(methyl vinyl ether-alt-maleic anhydride) (PVA/PMVE-MA) | Three main weight loss regions observed. | 100-200°C (PVA degradation), 210-300°C (PMVE-MA side-chain degradation) | nih.gov |
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. For this compound polymers, DSC is particularly useful for determining the glass transition temperature (Tg) and melting temperature (Tm). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. In copolymers of α-olefins and maleic anhydride, the Tg was observed to be higher than the side-chain melting points and dependent on molecular weight. tandfonline.com For styrene-maleic anhydride copolymers, the glass-transition temperatures were found to be lower than that of polystyrene. akjournals.com In blends of poly(vinyl alcohol) and poly(methyl vinyl ether-alt-maleic anhydride), the Tg and Tm of the blend were observed to decrease compared to pure PVA, indicating a plasticization effect at certain compositions. nih.gov Conversely, PVA films treated with this compound as a cross-linker showed a higher Tg (120°C) compared to virgin PVA (90°C), which is attributed to the increased rigidity from the cross-linked network. researchgate.net
The table below presents DSC data for various polymers incorporating this compound.
Table 2: Differential Scanning Calorimetry (DSC) Data for Selected this compound Polymers
| Polymer System | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Key Findings | Reference |
|---|---|---|---|---|
| Poly(α-olefin-co-maleic anhydride) | > Side-chain Tm (e.g., Tg∞ = 129°C) | Increases with side-chain length | Tg greater than side-chain Tm. | tandfonline.com |
| Styrene-Maleic Anhydride Copolymers | Lower than polystyrene | Not specified | Incorporation of maleic anhydride lowers the Tg. | akjournals.com |
| Poly(vinyl alcohol) (PVA) treated with this compound | 120°C | Not specified | Tg is higher than virgin PVA (90°C) due to cross-linking. | researchgate.net |
| PVA/Poly(methyl vinyl ether-alt-maleic anhydride) (S10:90) | 40.46°C | 199°C | Tg and Tm decreased from pure PVA (Tg=81.6°C, Tm=226°C). | nih.gov |
Differential Thermal Analysis (DTA), often performed simultaneously with TGA, measures the temperature difference between a sample and an inert reference as a function of temperature. This technique detects exothermic and endothermic processes such as phase transitions, dehydration, and decomposition. For example, in the study of copper maleate monohydrate, DTA, in conjunction with TG, revealed a multi-stage decomposition process. niscpr.res.in The analysis showed an initial endothermic peak corresponding to dehydration between 100-156°C, followed by an exothermic peak around 254°C related to the decomposition of the anhydrous copper maleate into copper oxide. niscpr.res.in Similarly, DTA studies on alkali tris(maleato)ferrates(III) identified the endothermic and exothermic events corresponding to dehydration and the subsequent multi-stage decomposition to form metal oxides and ferrites. akjournals.com
Computational Chemistry and Theoretical Modeling of Maleic Acid
Quantum Chemical Calculations for Maleic Acid Conformers
Quantum chemical calculations are employed to determine the stable conformations (conformers) of a molecule and their relative energies. For this compound, these calculations focus on the rotation around the C-C and C-O single bonds.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. acs.orgchemrxiv.org Studies using DFT, particularly with the B3LYP functional, have been instrumental in understanding the conformational landscape of this compound. uc.ptnih.govresearchgate.net
DFT calculations predict that the lowest energy conformer of this compound possesses a nearly planar structure. uc.pt This stability is attributed to a strong intramolecular hydrogen bond forming a seven-membered ring (O=C-C(H)=C(H)-C-O-H). uc.pt A second stable conformer, higher in energy, features both carboxylic groups in a cis arrangement, with one group twisted nearly perpendicular to the plane of the carbon backbone. uc.ptnih.gov The molecular geometry of this compound has been optimized using DFT at the B3LYP/6-311G(d,p) level, showing good agreement with crystallographic data. nih.gov DFT has also been used to study hydrogen bonding in crystalline this compound, with functionals like M06 and B3LYP providing insights into NMR parameters. researchgate.net
Table 1: Predicted Relative Energies of this compound Conformers Using DFT (B3LYP)
| Conformer | Description | Relative Energy (kJ/mol) |
|---|---|---|
| I | Nearly planar, intramolecular H-bond | 0.00 |
Note: Relative energies can vary slightly depending on the specific basis set used in the calculation.
Møller-Plesset perturbation theory is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by including electron correlation effects. fiveable.mewikipedia.orgsmu.edu The second-order Møller-Plesset (MP2) level of theory is a common and cost-effective variant. fiveable.menih.govq-chem.com
Like DFT, MP2 calculations confirm that the most stable conformer of this compound is the one with the intramolecular hydrogen bond. uc.ptnih.govresearchgate.net These studies have been crucial in corroborating the findings from DFT and providing a higher level of theoretical accuracy. uc.pt The MP2 method has been applied to study the isomerization of this compound to fumaric acid, investigating the potential energy surfaces of the molecule's singlet and triplet states. researchgate.net Calculations at the MP2 level have predicted the existence of at least five different conformers of this compound. nih.gov
The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orggatech.eduinsilicosci.com While it neglects electron correlation, it serves as a starting point for more advanced methods like MP2. gatech.edulibretexts.orgfiu.edu
Hartree-Fock calculations have been used to study the conformers of this compound and its isomerization to fumaric acid. uc.ptresearchgate.net The HF method, like DFT and MP2, identifies the intramolecularly hydrogen-bonded structure as a stable conformer. uc.pt The potential energy surface of 2-butenedioic acid (maleic and fumaric acid) has been mapped using the HF/6-31G(d) level of theory for both singlet and triplet electronic states to understand the isomerization process. researchgate.net
Table 2: Comparison of Theoretical Methods for this compound Conformer Energies
| Method | Lowest Energy Conformer | Key Findings |
|---|---|---|
| DFT (B3LYP) | Nearly planar with intramolecular H-bond | Good agreement with experimental data for geometry and vibrational spectra. uc.ptnih.gov |
| MP2 | Nearly planar with intramolecular H-bond | Confirms DFT results and provides a more accurate treatment of electron correlation. uc.ptnih.gov |
| Hartree-Fock | Nearly planar with intramolecular H-bond | Provides a qualitative picture but is less accurate due to neglect of electron correlation. uc.ptresearchgate.net |
Molecular Dynamics Simulations in this compound Reactivity Studies
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net MD simulations, when combined with quantum mechanical methods like DFT, can provide detailed insights into reaction mechanisms and dynamics. nih.gov
MD simulations have been employed to study the initial stages of association processes in aqueous solutions containing maleate (B1232345) salts of drug-like compounds. nih.govmdpi.com These simulations revealed that the this compound monoanion plays a crucial role in forming hydrogen-bonded structures, such as heterodimers and trimers. nih.govmdpi.com In the context of copolymers, coarse-grain MD simulations have been used to compare the dynamics of lipids in nanoparticles formed by this compound-containing copolymers, such as diisobutylene/maleic acid (DIBMA) and styrene (B11656)/maleic acid (SMA). nih.gov These studies help understand the interactions between the copolymers and lipids, which is important for their application in membrane protein research. nih.gov Furthermore, reactive MD simulations have been used to theoretically study the kinetics and dynamics of the ionic Diels-Alder reaction of maleic anhydride (B1165640), a derivative of this compound. tandfonline.com
Theoretical Prediction of this compound Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal structure. uspto.govresearchgate.net Computational methods are increasingly used to predict and understand the polymorphism of organic molecules. uspto.govresearchgate.net
Computational studies have been successful in rationalizing the existence of known polymorphs of this compound and predicting potential new ones. uspto.govresearchgate.net These studies typically involve generating a large number of plausible crystal structures and ranking them based on their calculated lattice energies. uspto.gov For this compound, the molecular conformation was first optimized using DFT, and this rigid molecular geometry was then used in the search for crystal structures. uspto.gov The lattice energies were calculated using model potentials that include terms for repulsion-dispersion and electrostatic interactions, with the latter being described using distributed multipole analysis for higher accuracy. uspto.gov Such calculations correctly identified the two known polymorphs of this compound as the two lowest energy structures, with form II being the global minimum and form I being slightly higher in energy (by 0.15 kJ/mol). uspto.govresearchgate.net These computational models provide valuable insight into the factors controlling the crystallization of different polymorphic forms. uspto.govresearchgate.net
Modeling of this compound Reaction Kinetics
Modeling reaction kinetics involves developing mathematical models to describe the rates of chemical reactions and elucidate their mechanisms.
A kinetic model has been developed to study the competitive transformation of this compound into fumaric acid and malic acid in a high-temperature aqueous environment without a catalyst. nih.govacs.orgnih.gov This model helps to explain the changes in the concentration of each substance at different reaction temperatures and times, which is useful for controlling the industrial production of these acids. nih.gov
In another application, a bubble-column slurry-reactor model was developed for the hydrogenation of aqueous this compound to produce tetrahydrofuran (THF) and γ-butyrolactone (GBL). researchgate.net This comprehensive model incorporates factors such as gas-liquid and liquid-solid mass transfer, intraparticle diffusion, product volatility, heat effects, and complex multi-step reaction kinetics. researchgate.net It can be used to simulate and optimize reactor performance by analyzing the effects of variables like temperature, pressure, catalyst loading, and reactant concentrations on product conversion and selectivity. researchgate.net Additionally, models have been developed to account for mass transfer and reaction kinetics in the ozonation of this compound in water treatment processes. researchgate.net
Structure-Activity Relationship Modeling for this compound Derivatives
Structure-Activity Relationship (SAR) modeling is a cornerstone of computational chemistry, aiming to correlate the structural or physicochemical properties of compounds with their biological activity. For derivatives of this compound, these models are instrumental in designing new molecules with enhanced or specific activities, such as therapeutic agents or plant growth regulators. Quantitative Structure-Activity Relationship (QSAR) models, a subset of SAR, establish mathematical relationships between chemical structure and biological activity.
A notable application of QSAR has been in the study of maleimide (B117702) derivatives, which are synthesized from maleic anhydride, a close relative of this compound. In one such study, QSAR models were developed for a series of maleimide derivatives acting as inhibitors of glycogen synthase kinase-3β (GSK-3β), a key target in drug discovery. Using the Monte Carlo method, researchers built models based on the simplified molecular input-line entry system (SMILES) representation of the molecules. These models demonstrated strong predictive power. For instance, a QSAR model for 74 3-anilino-4-arylmaleimide derivatives yielded a squared correlation coefficient (r²) of 0.8617 for the training set and 0.8659 for the test set. nih.gov An even more extensive model for 177 maleimide derivatives showed an r² of 0.9435 for its training set and 0.9262 for its test set. nih.gov A key outcome of this modeling was the identification of specific molecular fragments that either increase or decrease the inhibitory activity, providing clear guidance for the computer-aided design of new, more potent GSK-3β inhibitors. nih.gov
Another example involves the derivatives of maleic hydrazide, a well-known plant growth regulator. Early SAR studies on these compounds revealed crucial structural requirements for their biological function. Research on the growth-inhibiting activities of various analogues showed that the parent ring structure was essential for full activity. nih.gov The activity of different derivatives was found to depend on the ease with which the plant could metabolically remove the substituents. nih.gov This suggests that many derivatives may function as pro-drugs, being converted to the active maleic hydrazide molecule within the plant. Straight-chain compounds that only partially resembled the maleic hydrazide structure were found to be significantly less active, confirming that the cyclic structure is a key feature for its specific mode of action. nih.gov
These examples highlight how SAR and QSAR modeling for this compound derivatives, including maleimides and maleic hydrazides, provide critical insights into their mechanism of action and create a rational framework for the design of novel compounds with desired biological activities.
Environmental Fate and Degradation Mechanisms of Maleic Acid
Atmospheric Degradation of Maleic Acid
In the atmosphere, this compound can be degraded through several pathways, including reactions with hydroxyl radicals, ozonolysis, and photodegradation. These processes transform this compound into various other compounds, influencing atmospheric chemistry.
Reaction with Hydroxyl Radicals in this compound Degradation
The reaction with photochemically generated hydroxyl (•OH) radicals is a primary degradation pathway for this compound in the atmosphere. epa.gov The rate constant for the reaction of this compound with hydroxyl radicals in aqueous solutions (pH 4-10.5) is 6.0 x 10⁹ L/mol-sec. nih.gov This corresponds to an aquatic half-life of approximately 116 days under typical aquatic concentrations of hydroxyl radicals. nih.gov In the air, the estimated half-life for the reaction of this compound with hydroxyl radicals is between 1.2 and 1.3 days for its different isomers. epa.gov The rate constant for the reaction of this compound with hydroxyl radicals is significantly higher, by about six orders of magnitude, than its reaction with ozone. researchgate.net
Ozonolysis of this compound in Atmospheric Aerosols
Ozonolysis is another significant degradation mechanism for this compound, particularly in atmospheric aerosols. copernicus.org The reaction of vapor-phase this compound with ozone has an estimated half-life of 13 days in the air. nih.gov Studies have shown that the ozonolysis of this compound in aerosols is highly dependent on relative humidity (RH). copernicus.orgharvard.edu
At low relative humidity (RH < 50%), the oxidation of this compound particles is minimal, with glyoxylic acid and formic acid being the only observed products. copernicus.orgharvard.edu However, at higher relative humidity (RH > 50%), a more extensive oxidation occurs, resulting in the identification of about 15 different oxidation products. copernicus.orgharvard.edu This indicates that water acts as a key reactant and influences the particle phase and diffusivity. copernicus.org The ozonolysis of this compound is believed to primarily occur in the bulk of the aqueous aerosol droplet. tandfonline.com
Table 1: Influence of Relative Humidity on this compound Ozonolysis Products
| Relative Humidity | Number of Oxidation Products | Key Products |
|---|---|---|
| < 50% | Minimal | Glyoxylic acid, Formic acid |
This table illustrates the significant impact of relative humidity on the diversity of products formed during the ozonolysis of this compound aerosols. copernicus.orgharvard.edu
Photodegradation Pathways of this compound
While this compound does not absorb light at wavelengths greater than 290 nm, meaning it is not susceptible to direct photolysis by sunlight, it can undergo photodegradation through indirect mechanisms. nih.gov When adsorbed on a surface like silica (B1680970) gel and irradiated with light near 290 nm, a portion of the this compound can be mineralized. nih.gov
Photocatalytic degradation using catalysts such as titanium dioxide (TiO₂) has also been investigated. In this process, irradiation leads to the formation of highly reactive species like hydroxyl radicals that can break down this compound. researchgate.net The photodegradation of other organic compounds can also lead to the formation of this compound as an intermediate product before it is further broken down into simpler compounds like carbon dioxide and water. rsc.orgoatext.com
Biodegradation of this compound in Environmental Matrices
Biodegradation is a key process in the removal of this compound from soil and water systems, primarily carried out by microorganisms.
Biodegradation in Soil and Water Systems
This compound is considered to be readily biodegradable. epa.govnih.gov This suggests that biodegradation is a significant fate process for this compound in both soil and water environments. nih.govwikipedia.org Due to its high water solubility and low potential for adsorption to soil and sediment, this compound is expected to primarily partition to the water compartment in the environment. europa.eu Its low Henry's Law constant indicates that it is not likely to volatilize from water or moist soil surfaces. nih.goveuropa.eu
Role of Microorganisms in this compound Degradation
Various microorganisms play a crucial role in the breakdown of this compound. Some bacteria are known to produce the enzyme maleate (B1232345) isomerase, which catalyzes the isomerization of maleate to fumarate (B1241708), a compound that can be further metabolized. wikipedia.org In some industrial applications, microbial strains have been specifically engineered to produce this compound through fermentation, highlighting the metabolic capabilities of certain microorganisms towards this compound. knowde.com The degradation of malic acid in processes like winemaking is carried out by lactic acid bacteria, which convert it to lactic acid. researchgate.netwein.plusjournals.ac.za
Table 2: Summary of Environmental Fate of this compound
| Environmental Compartment | Dominant Degradation Process | Key Factors |
|---|---|---|
| Atmosphere | Reaction with Hydroxyl Radicals, Ozonolysis | Relative Humidity, Presence of other pollutants |
| Soil | Biodegradation | Microbial activity |
This table summarizes the primary degradation pathways for this compound in different environmental compartments. epa.govnih.govcopernicus.org
Advanced Oxidation Processes (AOPs) for this compound Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). scirp.orgscirp.org These processes are considered highly effective for treating recalcitrant organic compounds like this compound, which are often resistant to conventional treatment methods. scirp.orgqiboch.com AOPs can involve various combinations of agents such as ozone (O₃), ultraviolet (UV) light, and catalysts like titanium dioxide (TiO₂) to generate highly reactive radicals that can mineralize organic pollutants into simpler, less harmful substances like carbon dioxide and water. scirp.orgqiboch.com
Photocatalytic Degradation of this compound
Photocatalysis is an AOP that utilizes a semiconductor photocatalyst, typically a metal oxide, which, upon activation by light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that degrade organic pollutants.
Research has demonstrated that modifying the surface of titanium dioxide (TiO₂) with ferric ions (Fe(III)) can significantly improve the photocatalytic degradation of this compound. researchgate.net The adsorption of Fe(III) onto the TiO₂ surface results in a more efficient process and a cleaner mineralization pathway compared to using bare TiO₂. researchgate.net This enhancement is primarily attributed to surface-level phenomena. researchgate.netsci-hub.se
The improved photocatalytic activity is interpreted through several mechanisms, including the formation of adsorbed Fe-maleic complexes, enhanced adsorption of oxygen, and a reduction in the recombination of photogenerated electron-hole pairs. researchgate.net Studies have shown that catalysts with a low iron content (e.g., 0.15% and 0.5% w/w) exhibit considerably better performance than undoped TiO₂ or catalysts with higher iron concentrations. capes.gov.brresearchgate.net In these low-doped catalysts, this compound molecules interact with the surface, extracting iron atoms to form photoactive Fe³⁺–this compound complexes. capes.gov.brresearchgate.net Upon degradation of these complexes, the resulting Fe²⁺ ions are oxidized by the photogenerated holes in the TiO₂, returning the iron to the catalyst surface and reactivating it for subsequent degradation cycles. capes.gov.brpsu.ac.th
Table 1: Research Findings on Fe(III)-Adsorbed TiO₂ Photocatalysis of this compound
| Catalyst | Key Finding | Mechanism of Enhancement | Reference |
| Fe(III)-Adsorbed TiO₂ | More efficient mineralization pathway compared to bare TiO₂. | Formation of surface Fe-maleic complexes, enhanced oxygen adsorption, lower electron-hole recombination. | researchgate.net |
| Low Fe-doped TiO₂ (0.15% & 0.5%) | Better catalytic behavior than non-doped TiO₂. | Formation of photoactive Fe³⁺–this compound complexes and efficient catalyst reactivation. | capes.gov.brresearchgate.net |
| High Fe-doped TiO₂ (2% & 5%) | Formation of less photoactive complexes predominates. | Less efficient complex formation and degradation cycle. | researchgate.net |
Copper oxide (CuₓO) catalysts supported on zinc oxide (ZnO) have been investigated for the photocatalytic reduction of this compound to succinic acid under UV light. mdpi.comresearchgate.net This process uses water as both the solvent and a sustainable reducing agent. mdpi.com While initial studies showed that CuO/TiO₂ had the highest activity, achieving a 32% yield of succinic acid after 24 hours, concerns over its stability and toxicity have driven research into alternatives. mdpi.comresearchgate.net
A promising alternative is a Cu₂O/ZnO catalyst stabilized with a polydopamine (PDA) shell (Cu₂O/ZnO-PDA). mdpi.com The PDA shell helps to prevent the photodegradation of the CuₓO catalyst, addressing stability issues. mdpi.com Although the initial activity may be lower than CuO/TiO₂, comparable results can be achieved by extending the reaction time. mdpi.comresearchgate.net Furthermore, the efficiency of the Cu₂O/ZnO-PDA system can be significantly boosted by the addition of sodium ascorbate (B8700270) as a co-catalyst, which led to a succinic acid yield of 61% and a selectivity of 67%. mdpi.comresearchgate.net
Table 2: Performance of CuₓO-Based Photocatalysts in this compound Reduction
| Catalyst System | Reaction Time (h) | Succinic Acid Yield (%) | Selectivity (%) | Reference |
| CuO/TiO₂ | 24 | 32 | 32 | mdpi.comresearchgate.net |
| Cu₂O/ZnO-PDA | 24 | - | - | mdpi.comresearchgate.net |
| Cu₂O/ZnO-PDA | 48 | - | - | researchgate.net |
| Cu₂O/ZnO-PDA | 72 | - | - | researchgate.net |
| Cu₂O/ZnO-PDA + Sodium Ascorbate | - | 61 | 67 | mdpi.comresearchgate.net |
Fe(II)/Peroxymonosulfate (B1194676) Process for this compound Degradation
The activation of peroxymonosulfate (PMS) by ferrous iron (Fe(II)) is another effective AOP for degrading organic pollutants. ecnu.edu.cn This system, known as the Fe(II)/PMS process, generates powerful sulfate (B86663) radicals (SO₄•⁻) that can efficiently oxidize refractory compounds like this compound. ecnu.edu.cnnih.gov In the absence of interfering ions, the sulfate radical is the primary species responsible for the oxidation of this compound. nih.gov The degradation pathway can involve processes such as cis-trans isomerization of this compound to fumaric acid, followed by decarboxylation. nih.gov
Formation of Chlorinated By-products during this compound Degradation
As the concentration of chloride increases, the mineralization of this compound decreases. nih.gov Kinetic modeling has shown that the dominant radical species responsible for degradation shifts depending on the chloride concentration. nih.gov While SO₄•⁻ is the primary radical in the absence of chloride, the significance of less selective and potentially harmful chlorine-containing radicals (Cl₂•⁻ or Cl₂) increases with higher Cl⁻ content, overwhelming the sulfate radical's role at concentrations above 5 mM. nih.gov The proposed degradation pathway in the presence of chloride includes cis-trans isomerization, decarboxylation, and halogenation processes, leading to the formation of various chlorinated intermediates. nih.gov
Biological and Biochemical Interactions of Maleic Acid
Maleic Acid in Metabolic Pathways and Cellular Processes
This compound is a known nephrotoxin that can induce a condition mimicking Fanconi syndrome, a generalized dysfunction of the proximal renal tubules. mdpi.com Its toxicity is linked to the disruption of cellular energy metabolism. medscape.complos.org While structurally similar to metabolic intermediates like malate (B86768), this compound itself is not a typical participant in central metabolic pathways such as the citric acid (TCA) cycle. Instead, its primary impact is the interruption of these processes.
Studies have shown that this compound administration leads to ATP depletion in renal cells. plos.orgresearchgate.net This occurs through several proposed mechanisms, including the impairment of mitochondrial function and the disturbance of calcium homeostasis. plos.orgresearchgate.net The formation of maleyl-CoA is also suggested to create an imbalance in fatty acid metabolism, further contributing to cellular damage in the proximal tubule. plos.org In human proximal tubule epithelial cells, this compound has been shown to severely impair cellular energy homeostasis at the levels of glycolysis, the respiratory chain, and the citric acid cycle, ultimately resulting in ATP depletion. plos.org This disruption of energy supply is a key factor in the breakdown of normal cellular processes, particularly the energy-intensive transport functions of the renal tubules.
This compound as a Chiral Building Block in Organic Synthesis
This compound is an achiral molecule due to its internal plane of symmetry. Therefore, it cannot be used directly as a chiral building block in asymmetric synthesis. However, it serves as an industrial precursor to racemic malic acid through a process of double hydration of maleic anhydride (B1165640). wikipedia.org This racemic mixture contains both L- and D-enantiomers of malic acid.
The separated enantiomers of malic acid, particularly the naturally abundant L-malic acid, are highly valued as versatile C4 chiral building blocks, or "chirons," in organic synthesis. magtech.com.cnx-mol.net These enantiopure forms of malic acid are used in the total synthesis of complex natural products and in the development of new synthetic methodologies. magtech.com.cnresearchgate.net For instance, L-malic acid has been utilized as a chiral auxiliary and building block in the asymmetric synthesis of natural products like (S)-(–)-crispine A. x-mol.net The process often involves transforming the malic acid into more advanced chiral intermediates which are then incorporated into the target molecule. magtech.com.cn Therefore, while this compound itself is not a chiral synthon, its conversion to malic acid provides access to a crucial and widely used family of chiral building blocks.
Biosynthesis of this compound in Engineered Microorganisms
The direct biosynthesis of this compound via microbial fermentation is not a common focus of metabolic engineering. nih.govresearchgate.net Instead, research has been extensively concentrated on the microbial production of L-malic acid, a structurally related and economically significant C4 dicarboxylic acid that exists naturally as a metabolic intermediate in the TCA cycle. nih.govfrontiersin.org
Metabolic engineering strategies have successfully developed efficient L-malic acid producing strains of various microorganisms, including the fungus Aspergillus niger and the yeast Saccharomyces cerevisiae. nih.govacs.org These strategies involve redesigning biosynthetic pathways, such as enhancing the reductive TCA (rTCA) cycle, blocking the formation of byproducts like citric acid, and improving transport systems. frontiersin.orgacs.org In one study, engineering nine genes in A. niger led to a strain that produced 201.13 g/L of malic acid, completely abolishing the byproduct citric acid. acs.org
While direct fermentation to this compound is not established, alternative bio-based production routes exist. This compound can be synthesized from renewable, biomass-derived chemicals like furfural (B47365). acs.orgd-nb.info This can be achieved through a cascade approach that combines photochemistry with subsequent electrochemical or enzymatic oxidation to convert furfural into this compound with high yield and selectivity. acs.org
Mechanistic Studies of this compound Impact on Biological Systems
This compound is extensively used as a chemical agent to study specific types of renal dysfunction due to its targeted effects on the proximal tubules of the kidney. mdpi.compopline.org
This compound is widely and effectively used to induce an experimental model of Fanconi syndrome in various animals, including rats, mice, and dogs. mdpi.commedscape.comkrcp-ksn.org Fanconi syndrome is a disorder of the proximal renal tubules characterized by impaired reabsorption of solutes such as glucose, phosphates, amino acids, and bicarbonate. medscape.com Injecting this compound into animals reliably reproduces these symptoms, including glucosuria, phosphaturia, and aminoaciduria. mdpi.commedscape.com
The underlying mechanism involves this compound causing widespread injury and necrosis specifically in the proximal tubules, particularly in the late pars convoluta and the pars recta. popline.org This damage is linked to the disruption of cellular energy metabolism, leading to a decrease in intracellular ATP levels. medscape.complos.org The resulting energy depletion impairs the function of multiple Na+-coupled transporters in the apical membrane of the proximal tubule cells, leading to the generalized reabsorptive failure that defines Fanconi syndrome. medscape.comkrcp-ksn.org This makes this compound an invaluable tool for studying the pathophysiology of the disease. mdpi.com
Advanced Applications of Maleic Acid in Chemical Processes and Materials Science Research
Maleic Acid as a Catalyst in Organic Synthesis
This compound's acidic nature allows it to function as an effective catalyst in certain organic reactions. testbook.com As a weak acid, it can donate protons (H+) to facilitate reactions that are catalyzed by acids. testbook.com One of the primary industrial applications of this compound is its catalytic conversion to its trans-isomer, fumaric acid. This isomerization is often catalyzed by mineral acids or other reagents like thiourea (B124793). wikipedia.org The significant difference in water solubility between the two isomers simplifies the purification of fumaric acid. wikipedia.org
The catalytic activity of this compound is also utilized in esterification reactions. When reacted with alcohols in the presence of a strong acid catalyst like sulfuric or hydrochloric acid, this compound forms esters. testbook.com These esters have diverse industrial uses. Furthermore, this compound is an industrial raw material for producing glyoxylic acid through ozonolysis. wikipedia.org
This compound-Derived Polymers and Copolymers
The presence of both a double bond and carboxylic acid groups makes this compound an ideal monomer for polymerization and copolymerization reactions. This has led to the development of a wide array of polymers with tailored properties for specific applications.
Unsaturated Polyester (B1180765) Resin (UPR) Chemistry Involving this compound
Unsaturated polyester resins (UPRs) are a major application for this compound, often used in the form of its anhydride (B1165640). wikipedia.orgtaylorandfrancis.comatamanchemicals.comwikipedia.org These resins are synthesized through the polycondensation of a diol (like propylene (B89431) glycol or ethylene (B1197577) glycol) with a combination of saturated and unsaturated dicarboxylic acids. wikipedia.orgaip.org Maleic anhydride, this compound, or fumaric acid provides the necessary unsaturation for subsequent cross-linking. wikipedia.orgtaylorandfrancis.com
The synthesis process typically involves reacting the components at elevated temperatures, often in the presence of a solvent to facilitate the removal of water formed during esterification. aip.orggoogle.com The properties of the resulting UPR, such as mechanical strength and reactivity, are highly dependent on the ratio of saturated to unsaturated acids and the type of glycol used. tandfonline.comgoogle.com For instance, increasing the maleic anhydride content can lead to increased viscosity, hardness, and a shorter gel time. aip.org During the synthesis, the cis-maleic acid often isomerizes to the more reactive trans-fumaric acid form, which readily copolymerizes with a reactive diluent like styrene (B11656) to form a cross-linked thermoset. wikipedia.orggoogle.com
The versatility of UPRs allows for their use in a wide range of applications, including fiberglass-reinforced plastics for boats and automotive parts, building panels, and coatings. wikipedia.orgwikipedia.orgaip.orgchemicalbook.com
Table 1: Components in Unsaturated Polyester Resin Synthesis
| Component Type | Examples | Function |
|---|---|---|
| Unsaturated Diacid/Anhydride | Maleic Anhydride, this compound, Fumaric Acid | Provides sites for cross-linking wikipedia.orgtaylorandfrancis.com |
| Saturated Diacid/Anhydride | Phthalic Anhydride, Isophthalic Acid, Adipic Acid | Modifies resin properties like flexibility and hardness google.compu.edu.pk |
| Diol/Glycol | Propylene Glycol, Ethylene Glycol, Diethylene Glycol | Forms the polyester backbone wikipedia.orgaip.org |
Polybutylene Succinate (B1194679) (PBS) Synthesis from this compound
Polybutylene succinate (PBS) is a biodegradable polyester with growing importance. One of the key raw materials for PBS synthesis is succinic acid, which can be produced through the hydrogenation of this compound or its anhydride. encyclopedia.pubgoogle.com The other primary monomer is 1,4-butanediol (B3395766) (BDO), which can also be derived from maleic anhydride. encyclopedia.pubnextchem.com
The synthesis of PBS from succinic acid and 1,4-butanediol is typically a two-step process involving esterification followed by polycondensation under high vacuum and elevated temperatures. encyclopedia.pub To enhance the properties of PBS, maleic anhydride can be grafted onto the PBS backbone in a process called reactive melt-mixing. mdpi.comgoogle.com This modification, creating PBS-g-MAH, can improve the compatibility of PBS with other polymers and fillers. mdpi.com For instance, maleic anhydride grafted PBS has been used to create alloys with polylactic acid (PLA) that exhibit improved mechanical properties and better compatibility between the two polymer phases. google.com
Furthermore, this compound units can be directly incorporated into the PBS chain during polymerization to introduce unsaturation. scilit.comcmu.edu These unsaturated groups can then be used for chain extension or cross-linking, which can alter the thermal and mechanical properties of the resulting polymer. cmu.edu
This compound-Based Poly(ethylene glycol) Derivatives
Poly(ethylene glycol) (PEG) is a biocompatible and water-soluble polymer widely used in biomedical applications. This compound and its anhydride can be used to create functional PEG derivatives. One common approach involves reacting maleic anhydride with amine-terminated PEG. acs.org This reaction opens the anhydride ring, resulting in a PEG chain with a terminal carboxylic acid group. These functionalized PEGs can then be further conjugated to other molecules. acs.org
For example, PEGylated poly(maleic anhydride-alt-1-octadecene) (PMHC18) has been synthesized to create stable suspensions of nanomaterials like carbon nanotubes and gold nanoparticles. acs.orgarxiv.org In another approach, polyesters based on aspartic acid and PEG have been functionalized with maleic anhydride to introduce cross-linkable groups, which can then be used to form hydrogels. uwo.ca These hydrogels have potential applications in tissue engineering and drug delivery. Similarly, lactide and trimethylene carbonate copolymers have been grafted with PEG after functionalization with maleic anhydride, leading to materials with increased hydrophilicity. osti.gov
Polyamides, Polyhydrazides, and Hydrazides from this compound
This compound and its derivatives can react with amines and hydrazines to form polyamides, polyhydrazides, and hydrazides. For instance, L-malic acid, a close relative of this compound, has been reacted with 1,3-diaminopropane (B46017) to produce a polyamide. mdpi.com
The reaction of maleic anhydride with hydrazine (B178648) hydrate (B1144303) is a key step in the synthesis of maleic hydrazide, a plant growth regulator. nih.govpatsnap.com The reaction can proceed through different pathways depending on the conditions, potentially forming linear hydrazides or the cyclic maleic hydrazide. researchgate.net Different catalysts and solvents, such as sulfuric acid or a ZnCl2/CuCl2 composite catalyst, have been employed to improve the yield and purity of maleic hydrazide. patsnap.comgoogle.com The synthesis of polyhydrazides from malic acid and hydrazine monohydrate has also been reported. mdpi.com
Silica (B1680970) Scale Control Agents from this compound Copolymers
In industrial water systems, the formation of silica and silicate (B1173343) scales is a significant problem that can lead to reduced efficiency and equipment failure. google.com Copolymers based on this compound have been developed as effective silica scale inhibitors. google.comgoogle.com These polymers work by interfering with the polymerization of silicic acid, thus preventing the formation of scale deposits. ijcsi.proijcsi.pro
The performance of these copolymers is influenced by their composition and the presence of other functional groups. Studies have shown that copolymers of this compound with monomers containing sulfonic acid groups can be effective. google.comgoogleapis.com In contrast, copolymers with non-ionic monomers like vinyl acetate (B1210297) may show poorer performance. researchgate.net The effectiveness of these polymers also depends on factors like molecular weight and the specific conditions of the aqueous system. google.comijcsi.pro For example, some this compound-based copolymers have been shown to be more effective than homopolymers like polyacrylic acid or polythis compound in certain applications. lubrizol.comampp.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,3-diaminopropane |
| 1,4-butanediol (BDO) |
| 1,4-butynediol |
| Acetic acid |
| Acetone (B3395972) |
| Acetylene |
| Adipic acid |
| Alkylketene dimer |
| Aluminum ion |
| Aspartic acid |
| Benzene (B151609) |
| Benzoyl peroxide |
| Butane |
| Butanox M-50 |
| Cobalt Octoate |
| Copper chloride (CuCl2) |
| Dicumyl peroxide |
| Diethylene glycol |
| Diisopropyl peroxide |
| Dimethyl maleate (B1232345) |
| Dimethyl succinate |
| Ethylene glycol |
| Ethylene glycol dimethacrylate |
| Formaldehyde |
| Fumaric acid |
| Gamma-Butyrolactone (GBL) |
| Glyoxylic acid |
| Hydrazine hydrate |
| Hydrazine monohydrate |
| Hydrochloric acid |
| Hydroquinone |
| Indacaterol maleate |
| Isophthalic acid |
| L-malic acid |
| Lactide |
| Magnesium chloride |
| Magnesium ion |
| Malathion |
| This compound |
| Maleic anhydride |
| Maleic hydrazide |
| Methyl ethyl ketone peroxide |
| Methyl methacrylate |
| N,N-Dimethylaniline |
| N-Methyl Pyrrolidone (NMP) |
| Neopentyl glycol |
| Phthalic anhydride |
| Polylactic acid (PLA) |
| Poly(2-ethyloxazoline) |
| Poly(acrylic acid) |
| Poly(aspartic acid) |
| Poly(butylene adipate (B1204190) terephthalate) (PBAT) |
| Poly(butylene succinate) (PBS) |
| Poly(ethylene glycol) (PEG) |
| Poly(itaconic acid) |
| Poly(this compound) |
| Poly(maleic anhydride-alt-1-octadecene) |
| Poly(vinylpyrrolidone) |
| Potassium hydroxide (B78521) |
| Propylene glycol |
| Pyridine |
| Pyrene |
| Silica |
| Sodium acetate |
| Styrene |
| Styrene sulfonic acid |
| Succinic acid |
| Sulfuric acid |
| Thiourea |
| Titanium(IV)butoxide |
| Toluhydroquinone |
| Triallyl cyanurate |
| Trimethylene carbonate |
| Triphenyl phosphate |
| Vanadium pentoxide |
| Vinyl acetate |
| Vinyl pyrrolidone |
| Vinyl toluene |
| Xylene |
| Zinc chloride (ZnCl2) |
Water Reducers for Ceramic Applications from this compound Copolymers
In the ceramics industry, controlling the viscosity of slurries is crucial for processing and forming. Water reducers, also known as dispersants, are added to ceramic slurries to improve their flow properties and reduce the amount of water required. This compound copolymers have emerged as effective water reducers in ceramic applications.
Researchers have synthesized linear polycarboxylate dispersants for ceramics by copolymerizing this compound (MA) with other monomers like glacial acrylic acid (GAA) and sodium methallylsulfonate (SMAS). researchgate.netasianpubs.org These copolymers are synthesized via aqueous solution free radical polymerization. researchgate.netasianpubs.org The performance of these dispersants is highly dependent on the molar ratios of the constituent monomers, the polymerization temperature, and the initiator concentration. researchgate.net
One study focused on the synthesis of a GAA-MA-SMAS terpolymer. researchgate.net The optimal polymerization conditions were determined to be a monomer mole ratio of n(AA):n(MA):n(SMADS) of 3.0:1.0:0.5, with an initiator (sodium persulfate) concentration of 7% of the total monomer mass, a polymerization temperature of 90°C, and a reaction time of 2 hours. researchgate.net Under these conditions, the resulting polymer had a molecular weight of 4600 daltons. researchgate.net When this polycarboxylate dispersant was added to a ceramic body slurry at a concentration of 0.30%, it dramatically reduced the viscosity from 820 mPa·s to 46 mPa·s. researchgate.net
Another investigation into a similar GAA-MA-SMAS linear polycarboxylate dispersant found optimal performance at mole ratios of GAA:MA:SMAS = 60:20:20, with an initiator to chain transfer agent ratio of 2:6, a polymerization temperature of 85°C, and a 2-hour reaction time. asianpubs.org The synthesis of these copolymers involves reacting this compound with sodium hydroxide and sodium methallylsulfonate in water, followed by the addition of glacial acrylic acid and the initiator system. asianpubs.org The use of maleic anhydride in the synthesis of polycarboxylate superplasticizers for ceramic glaze water reducers has also been explored, demonstrating good water reduction and dispersion effects. scispace.com
Table 1: Performance of this compound Copolymers as Water Reducers in Ceramics
| Copolymer System | Optimal Monomer Mole Ratio (GAA:MA:SMAS) | Polymerization Temperature (°C) | Dispersant Dosage (%) | Initial Slurry Viscosity (mPa·s) | Final Slurry Viscosity (mPa·s) | Reference |
| GAA-MA-SMADS | 3.0:1.0:0.5 | 90 | 0.30 | 820 | 46 | researchgate.net |
| GAA-MA-SMAS | 60:20:20 | 85 | 0.30 | Not Specified | Not Specified | asianpubs.org |
This compound in Lubricant Additive Chemistry
This compound and its derivatives are integral to the formulation of lubricant additives, enhancing the performance and longevity of lubricating oils. epa.govwur.nlacs.org These additives serve various functions, including improving viscosity index, acting as dispersants and corrosion inhibitors, and reducing friction and wear. wikipedia.orgminglanchem.ae
Maleic anhydride, a derivative of this compound, is a key component in the manufacture of lube oil additives. epa.govwikipedia.org These additives are used in crankcase oils for both gasoline and diesel engines to disperse sludge and prevent corrosion. wikipedia.org Copolymers of this compound, such as polyisobutylene (B167198) this compound anhydride (PIBMA), function as effective dispersants in lubricating oils. minglanchem.ae The maleic anhydride functionality within the polymer structure allows it to interact with and disperse insoluble particles and contaminants that form during engine operation, thereby maintaining engine cleanliness. minglanchem.ae
Esters of this compound are also widely used as lubricant additives. atamanchemicals.comontosight.ai Di-alkyl maleates, formed by the reaction of this compound with various alcohols, can act as plasticizers and reduce friction and wear on moving parts. ontosight.ai For instance, styrene/maleic acid-copolymers esterified with long-chain alcohols have been shown to reduce the pour point and increase the viscosity index of lubricating oils. google.com The molecular weight of these polymers is a critical factor, with a preferred range of 40,000 to 52,000 g/mol for styrene-maleic acid dialkyl ester polymers used to enhance shear stability in lubricant compositions. google.com
Furthermore, maleated vegetable oils have been developed as self-emulsifying lubricants for metalworking applications. google.com These are produced by the thermal condensation of maleic anhydride with unsaturated sites in vegetable oils. google.com The resulting modified triglyceride oils can be easily emulsified in water and provide lubricity during metalworking operations. google.com
Table 2: Applications of this compound Derivatives in Lubricant Additives
| This compound Derivative | Function | Application | Key Benefits | Reference(s) |
| Maleic Anhydride | Intermediate | Lube oil additives for engine oils | Dispersant, corrosion inhibitor | epa.govwikipedia.org |
| Polyisobutylene this compound Anhydride (PIBMA) | Dispersant, Detergent | Lubricating oils | Prevents sludge and varnish formation, neutralizes acidic by-products | minglanchem.ae |
| Di-alkyl Maleates | Plasticizer, Lubricity Additive | Coatings, adhesives, lubricants | Improves flexibility, reduces friction and wear | atamanchemicals.comontosight.ai |
| Styrene-Maleic Acid Dialkyl Ester Copolymers | Viscosity Index Improver, Shear Stability Enhancer | Lubricant oil compositions | Reduces pour point, increases viscosity index and shear stability | google.com |
| Maleated Vegetable Oils | Self-emulsifying Lubricant | Metalworking fluids | Provides lubricity, low foaming, low toxicity | google.com |
This compound in Surface Coatings and Textile Chemistry
This compound and its anhydride are extensively used in the production of resins for surface coatings and in various processes within textile chemistry. epa.govknowde.com
In the coatings industry, this compound is a key component in the synthesis of alkyd and polyester resins, which are widely used in paints and varnishes. epa.govknowde.com These resins offer excellent adhesion, durability, and weather resistance. knowde.com this compound or its anhydride is often combined with glycols, such as propylene glycol or ethylene glycol, to produce these polyester resins. knowde.com The resulting resins can be further modified to meet specific performance requirements. knowde.com Copolymers of this compound with vinyl acetate are also used as plasticizers in aqueous dispersions for paints and adhesives. atamanchemicals.com
In textile chemistry, this compound serves multiple purposes. It is used in textile finishing to improve the properties of fabrics. knowde.comnih.gov One of its key roles is to enhance the uptake and adhesion of dyes to textile fibers. knowde.com By modifying the surface of the fabric, this compound facilitates more even distribution and stronger bonding of dyes, leading to more vibrant and colorfast textiles. knowde.com It helps to prevent dye bleeding and fading during washing or exposure to environmental factors. knowde.com
This compound and its derivatives are also employed as cross-linking agents in textile finishing. knowde.com This process creates covalent bonds between fibers, which enhances the strength, durability, and wrinkle resistance of the textile. knowde.com Copolymers of this compound and acrylic acid have been developed as textile sizing compositions for fibers and yarns, forming clear and flexible coatings. google.com Research has also explored the use of this compound as a non-formaldehyde crosslinker for cotton fabrics to impart durable press properties. researchgate.net
Table 3: Functions of this compound in Surface Coatings and Textile Chemistry
| Application Area | Specific Use | Function of this compound/Derivative | Resulting Improvement | Reference(s) |
| Surface Coatings | Synthesis of alkyd and polyester resins | Monomer | Excellent adhesion, durability, weather resistance | epa.govknowde.com |
| Surface Coatings | Plasticizer in paints and adhesives | Comonomer (e.g., with vinyl acetate) | Improved flexibility and performance of aqueous dispersions | atamanchemicals.com |
| Textile Chemistry | Dyeing | Dye uptake and adhesion promoter | More vibrant, uniform, and colorfast dyeing | knowde.com |
| Textile Chemistry | Finishing | Cross-linking agent | Enhanced strength, durability, and wrinkle resistance | knowde.comresearchgate.net |
| Textile Chemistry | Sizing | Sizing composition for fibers and yarns | Formation of clear, flexible coatings | google.com |
This compound in Pharmaceutical Intermediate Synthesis
This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). camachem.comwur.nlacs.orgnih.gov Its dicarboxylic acid structure and the presence of a double bond provide reactive sites for a multitude of chemical transformations, making it a versatile building block in medicinal chemistry. thehansindia.com
One of the primary uses of this compound in the pharmaceutical industry is in the preparation of maleate salts of drug substances, particularly antihistamines. nih.gov The formation of a maleate salt can improve the stability, solubility, and bioavailability of the parent drug molecule. This compound is also used as a precursor for the synthesis of other important organic acids, such as malic, succinic, and aspartic acids, which themselves have applications in pharmaceuticals. nih.gov
The reactivity of this compound allows it to be a starting material for more complex molecular architectures. For instance, L-malic acid, which can be derived from this compound, is used as a chiral building block in the asymmetric synthesis of natural products and other complex organic molecules. x-mol.netmagtech.com.cn It can be transformed into a variety of chiral C4 building blocks that are then used in the total synthesis of compounds like the alkaloid (S)-(–)-crispine A. x-mol.netmagtech.com.cn
Furthermore, maleic anhydride, the dehydrated form of this compound, is a reactive dienophile used in Diels-Alder reactions to construct cyclic systems found in many pharmaceutical compounds. terchemicals.com The versatility of this compound and its derivatives makes them crucial components in the development of new therapeutic agents. chemimpex.com
Table 4: Role of this compound in Pharmaceutical Synthesis
| Role of this compound | Specific Application | Example | Key Advantage | Reference(s) |
| Salt Formation | Formation of maleate salts of APIs | Antihistamine maleates | Improved stability, solubility, and bioavailability | nih.gov |
| Precursor | Synthesis of other organic acids | Malic acid, succinic acid, aspartic acid | Provides access to other key pharmaceutical intermediates | nih.gov |
| Chiral Building Block | Asymmetric synthesis of complex molecules | Synthesis of (S)-(–)-crispine A from L-malic acid | Enables enantioselective synthesis of natural products | x-mol.netmagtech.com.cn |
| Reactive Intermediate | Diels-Alder reactions (as maleic anhydride) | Construction of cyclic molecular frameworks | Efficient synthesis of complex ring systems | terchemicals.com |
This compound in Agricultural Chemical Formulations
This compound and its derivatives play a significant role in the formulation of various agricultural chemicals, including herbicides, pesticides, and plant growth regulators. camachem.comwur.nlacs.orgnih.gov Its chemical properties allow it to enhance the effectiveness and stability of these formulations. chemimpex.com
Maleic anhydride, a key derivative, is used in the synthesis of insecticides, herbicides, and fungicides. terchemicals.com It also serves as a raw material for growth regulators. terchemicals.com this compound itself is used in the formulation of herbicides and fungicides, contributing to the control of pests and diseases in crops. camachem.com It can also be used as a stabilizer in pesticide formulations. epa.gov For instance, this compound is approved for use as a stabilizer in pesticide formulations applied to apples, with a specified pre-harvest interval. epa.gov
A notable application of a this compound derivative is maleic hydrazide, which functions as both a herbicide and a plant growth regulator. pic.intnih.gov It acts by inhibiting cell division in plants. nih.gov Maleic hydrazide is used to suppress the growth of grass, shrubs, and trees, and to inhibit sprouting in stored crops like potatoes and onions. pic.int It is also used to control sucker growth in tobacco plants. pic.intnih.gov
The use of this compound and its related compounds in agriculture highlights their versatility in creating effective and stable products for crop protection and management. chemimpex.com
Table 5: Applications of this compound and its Derivatives in Agriculture
| Compound | Application | Function | Specific Use | Reference(s) |
| This compound | Formulation ingredient | Herbicide, fungicide, stabilizer | Control of pests and diseases, stabilization of pesticide formulations | camachem.comepa.gov |
| Maleic Anhydride | Synthesis intermediate | Insecticide, herbicide, fungicide, growth regulator | Production of various agricultural chemicals | terchemicals.com |
| Maleic Hydrazide | Active ingredient | Herbicide, plant growth regulator | Weed control, sprout inhibition in potatoes and onions, sucker control in tobacco | pic.intnih.gov |
This compound in Bio-based Aromatic Chemical Synthesis
The synthesis of aromatic chemicals from renewable, bio-based sources is a critical area of research aimed at reducing dependence on fossil fuels. wur.nlacs.org this compound and its anhydride are key dienophiles in the Diels-Alder reaction, a powerful tool for converting bio-based furan (B31954) derivatives into aromatic compounds. wur.nlacs.orgnih.gov
This strategy is considered a promising technology for producing bio-based aromatics because both the diene (furanics) and the dienophile (this compound/anhydride) can be derived from cellulosic biomass. wur.nlacs.org Furan derivatives such as furan, 2-methylfuran, and furfural (B47365) can be synthesized from C5/C6 sugars. wur.nlacs.org Furfural, in particular, is a commercially produced platform chemical that can be oxidized to produce this compound. wur.nlnih.govncsu.edu
The Diels-Alder cycloaddition of a furanic compound with maleic anhydride is followed by a dehydration (aromatization) step to yield the aromatic product. wur.nlacs.org For example, the reaction of dimethylfuran with maleic anhydride, followed by aromatization, is a route to substituted aromatic compounds. nih.gov This approach provides a pathway to bio-based versions of high-volume aromatic commodities. nih.gov
Research is ongoing to develop efficient and green methodologies for the production of bio-based this compound from biomass to further enhance the sustainability of this route to aromatic chemicals. wur.nlacs.org The conversion of furfural to this compound has been demonstrated using various catalytic systems, including photochemical and electrochemical methods. wur.nlacs.org The use of this compound derived from biomass to produce bio-aromatics like 3-Methyl Phthalic Anhydride (MPA) and Hemimellitic acid (HMA) is being explored for applications in coatings and other materials. topsectorenergie.nl
Table 6: Synthesis of Bio-based Aromatics using this compound/Anhydride
| Bio-based Feedstock (Diene) | Dienophile | Reaction Type | Intermediate Product | Final Aromatic Product | Reference(s) |
| Furanics (e.g., furan, dimethylfuran, furfural) | Maleic Anhydride / this compound | Diels-Alder Cycloaddition | Cycloaddition Adduct | Substituted Aromatic Compounds | wur.nlacs.orgnih.gov |
| Furfural | Maleic Anhydride | Diels-Alder Cycloaddition | - | Bio-aromatics (e.g., MPA, HMA) | topsectorenergie.nl |
Future Directions and Emerging Research Avenues for Maleic Acid
Novel Synthetic Approaches for Maleic Acid
The traditional synthesis of this compound relies on the oxidation of petroleum-derived feedstocks like benzene (B151609) or n-butane. However, mounting environmental concerns have spurred research into novel, more sustainable synthetic routes, particularly from renewable biomass-derived platform chemicals. A significant focus of this research has been the conversion of furfural (B47365), a compound readily obtained from lignocellulosic biomass.
One innovative approach involves a two-step cascade that combines photochemistry with either electrochemistry or biochemistry. acs.org In this method, furfural is first converted to 5-hydroxy-2(5H)-furanone through photochemical oxidation. acs.org This stable intermediate is then oxidized to this compound using a nitroxyl (B88944) radical-mediated process, which can be driven either electrochemically or enzymatically. acs.org This strategy is notable for its mild reaction conditions, which contribute to high selectivity for the desired product. acs.org
A one-pot photoenzymatic cascade has been developed to synthesize this compound and its derivatives from furfural. rsc.org This method employs a temporal compartmentalization strategy, first using an aldehyde dehydrogenase to convert furfural, followed by a photoenzymatic step to produce this compound with a high yield of 94%. rsc.org These bio-based routes represent a significant shift away from fossil fuel dependency, offering a more sustainable paradigm for the production of this vital industrial chemical. riken.jp
Advanced Catalytic Systems for this compound Transformations
The development of advanced catalytic systems is crucial for both the novel synthesis of this compound and its subsequent conversion into value-added chemicals. Research is focused on improving catalyst efficiency, selectivity, and stability, often utilizing nanomaterials and single-atom catalysts.
For the synthesis of this compound from biomass, catalysts are key. The oxidation of furfural to this compound has been successfully achieved using a simple system of titanium silicate (B1173343) (TS-1) and acetic acid with hydrogen peroxide as the oxidant. acs.orgnih.gov Studies have optimized reaction parameters such as temperature and catalyst quantity to maximize yield. acs.orgnih.gov Vanadium-based catalysts, particularly VOx/Al2O3, have shown high efficacy in the gas-phase oxidation of furfural to maleic anhydride (B1165640), a direct precursor to this compound, achieving yields as high as 73%. d-nb.info
For the transformation of this compound, hydrogenation to succinic acid is a commercially important reaction. Palladium on carbon (Pd/C) has been identified as a highly effective catalyst for the aqueous-phase catalytic transfer hydrogenation of this compound using formic acid as a hydrogen source. rsc.orgcsic.es This system operates under mild temperatures (140–150 °C) and can achieve a succinic acid yield of nearly 98% in a continuous flow fixed-bed reactor. csic.es Other research has explored bimetallic catalysts, such as Ru-Re/C, for this compound hydrogenation. researchgate.net
Photocatalysis presents another promising avenue. The photocatalytic reduction of this compound to succinic acid has been demonstrated using copper oxide (Cu_x_O) catalysts supported on semiconductors like zinc oxide (ZnO) and titanium dioxide (TiO_2). mdpi.com While CuO/TiO_2 showed high initial activity, researchers are developing methods to enhance the stability and performance of catalysts like Cu_2_O/ZnO by encapsulating them in a polydopamine (PDA) shell. mdpi.com The addition of a co-catalyst, such as sodium ascorbate (B8700270), was found to significantly boost the yield of succinic acid. mdpi.com
Development of New this compound-Based Materials
This compound and its anhydride are versatile building blocks for creating a wide range of polymers and functional materials. Emerging research focuses on synthesizing novel polymers with enhanced properties and developing innovative applications for this compound-based materials.
A significant area of research is the synthesis of high molecular weight polyesters. Traditionally, producing high molecular weight poly(butylene maleate) (PBM) has been challenging. However, new approaches have been developed that use a slight excess of either this compound or 1,4-butanediol (B3395766) with p-toluene sulfonic acid as a catalyst. rsc.org These methods rely on a dynamic transformation of end-groups, enabling the synthesis of PBM with a number-average molecular weight (M_n) up to 92 kDa, a substantial increase over previously reported values. rsc.org
Copolymers of this compound are also a major focus. Styrene-maleic acid (SMA) copolymers are particularly versatile. nih.gov They are used as coupling agents in wood-plastic composites, where they improve the adhesion between the wood flour and the polystyrene matrix, enhancing the mechanical properties of the composite. unirioja.es The effectiveness of the coupling agent is dependent on the maleic anhydride content. unirioja.es
Furthermore, SMA copolymers have become an invaluable tool in membrane biology and biotechnology. nih.gov These amphipathic copolymers can self-assemble with phospholipids (B1166683) to form 'nanodiscs' (Styrene this compound Lipid Particles or SMALPs), which encapsulate a small patch of a lipid bilayer. lancs.ac.uknih.gov This technology allows for the solubilization and stabilization of membrane proteins in their native lipid environment without the need for detergents. nih.govnih.gov Research is ongoing to understand the dynamic interactions between the SMA polymer and lipids, and to develop new SMA variants with controllable properties for specific applications. lancs.ac.ukacs.org Dicyclopentadiene is another monomer that has been copolymerized with maleic anhydride to develop new value-added materials for applications such as adhesives and coatings. verizonaonlinepublishing.com
Enhanced Bioprocesses for Sustainable this compound Production
Microbial fermentation is emerging as a sustainable alternative to the petrochemical synthesis of dicarboxylic acids like this compound. researchgate.net While most biological research has focused on producing L-malic acid (the hydrated form of this compound), these bioprocesses are directly relevant and often a precursor step to obtaining this compound. The core of this research lies in metabolic engineering of microorganisms to create highly efficient "cell factories." frontiersin.orgresearchgate.netnih.gov
Aspergillus niger is a filamentous fungus that has been extensively engineered for malic acid production. frontiersin.org A key strategy involves enhancing the reductive tricarboxylic acid (rTCA) pathway, which is highly efficient in terms of carbon conversion. frontiersin.org This is achieved by overexpressing crucial enzymes like pyruvate (B1213749) carboxylase (pyc) and malate (B86768) dehydrogenase (mdh3), and a malic acid transporter (c4t318) to facilitate product export. frontiersin.orgfrontiersin.org Simultaneously, competing metabolic pathways that lead to byproducts like citric acid are disrupted by deleting genes such as oahA (oxaloacetate acetylhydrolase) and cexA (citric acid transporter). frontiersin.orgacs.org By combining these strategies and further enhancing the glycolytic flux, researchers have achieved remarkable malic acid titers. For instance, an engineered A. niger strain produced 201.13 g/L of malic acid with a yield of 1.64 mol/mol of glucose in fed-batch fermentation, completely eliminating citric acid as a byproduct. acs.org
Escherichia coli has also been engineered for malic acid production. riken.jp One approach involved creating a novel synthetic pathway that combines elements from actinomycetes and other bacteria to produce this compound directly from glucose. riken.jp Optimization of this pathway led to a 37% yield. riken.jp Another strategy in E. coli involved co-localizing the key enzymes phosphoenolpyruvate (B93156) carboxylase (Ppc) and malate dehydrogenase (MdhA) using a synthetic protein scaffold, which helps to channel metabolic flux towards malic acid. researchgate.net This engineered strain produced 20.4 g/L of malic acid from 50 g/L of glucose. researchgate.net
Deeper Mechanistic Understanding of this compound Environmental Interactions
Understanding the interactions of this compound with biological systems and other chemicals is crucial for assessing its environmental fate and potential biological effects. Research in this area employs a range of modern analytical and computational techniques.
One area of investigation is the direct chemical reactivity of this compound with common environmental or industrial chemicals. A study evaluated the interaction between 7% this compound and two substances used in dental applications: 2.5% sodium hypochlorite (B82951) and 2% chlorhexidine (B1668724) gluconate. researchgate.net Using high-performance liquid chromatography and titration methods, the study found that while this compound did not form a precipitate with chlorhexidine, it significantly reduced the available chlorine content when mixed with sodium hypochlorite. researchgate.net Such studies are vital for understanding chemical compatibility and potential degradation pathways in specific applications.
Toxicogenomics offers a powerful in silico approach to predict the potential health effects of chemicals. One study used this method to infer the biological functions, pathways, and diseases that might be affected by chronic exposure to this compound. nih.gov By analyzing known interactions between this compound and various proteins, the research identified neuronal signal transmission and cellular metabolism as the most likely affected processes. nih.gov The study further inferred potential associations with mental disorders, nervous system diseases, and cardiovascular diseases, highlighting the need for further toxicological investigation. nih.gov
At a more fundamental level, this compound-based materials are being used as tools to probe complex biological interactions. As mentioned previously, styrene-maleic acid (SMA) copolymers are used to create nanodiscs that solubilize membrane proteins. nih.gov This technology is being applied to study phage-host interactions. By incorporating bacterial membrane receptors into SMALPs, researchers can investigate the specific binding of bacteriophages to their receptors in a native-like, yet simplified, environment. nih.gov This allows for detailed characterization of the initial, critical step of viral infection. nih.gov
Q & A
Basic Research Questions
Q. What are the key structural features of maleic acid influencing its reactivity in chemical reactions?
- Methodological Answer : Analyze this compound’s cis-dicarboxylic structure (vs. fumaric acid’s trans configuration) using spectroscopic techniques (e.g., FTIR, NMR) to identify bond angles and conjugation effects. Compare reaction kinetics in isomerization or esterification experiments to quantify reactivity differences. Use computational tools (DFT calculations) to model electron distribution and steric effects .
- Experimental Design : Prepare equimolar solutions of maleic and fumaric acids. Monitor reaction rates under controlled conditions (pH, temperature) using UV-Vis spectroscopy for real-time tracking .
Q. How to design a controlled experiment to compare the acid dissociation constants (pKa) of this compound and its isomer fumaric acid?
- Methodological Answer : Use potentiometric titration with a calibrated pH electrode. Prepare standardized solutions of both acids and titrate with NaOH. Apply the Henderson-Hasselbalch equation to calculate pKa values. Control variables include ionic strength (use KCl to maintain constant ionic strength) and temperature. Validate results against literature data .
- Data Interpretation : Plot titration curves and identify inflection points. Compare the first and second dissociation constants (pKa₁ and pKa₂) to explain this compound’s stronger acidity due to intramolecular hydrogen bonding .
Advanced Research Questions
Q. What transcriptomic approaches are suitable for studying this compound’s effects on neuronal cell functions?
- Methodological Answer : Use RNA sequencing (RNA-Seq) or microarray analysis on SH-SY5Y neuroblastoma cells exposed to varying this compound concentrations. Include controls (untreated cells) and triplicate samples to ensure reproducibility. Perform pathway enrichment analysis (e.g., KEGG, GO) to identify dysregulated genes linked to oxidative stress or apoptosis .
- Experimental Validation : Validate key findings via qPCR for target genes (e.g., Ss-Odc2, CWDE10) and correlate with functional assays (e.g., ROS measurement, caspase-3 activity) .
Q. How can researchers resolve contradictions in reported data on this compound’s role in mycotoxin inhibition pathways?
- Methodological Answer : Conduct dose-response experiments to determine threshold concentrations where this compound switches from promoting to inhibiting mycotoxin production. Use metabolomic profiling (LC-MS) to track intermediates in oxalic acid biosynthesis. Compare results across fungal strains (e.g., Sclerotinia sclerotiorum) to assess species-specific responses .
- Contradiction Analysis : Replicate conflicting studies under identical conditions (e.g., pH, temperature). Employ statistical tools (ANOVA with post-hoc tests) to identify confounding variables (e.g., nutrient availability, sclerotia maturation stage) .
Q. What experimental frameworks are optimal for studying this compound’s environmental persistence and degradation in soil systems?
- Methodological Answer : Design microcosm experiments with soil samples spiked with this compound. Monitor degradation via HPLC-UV and quantify microbial activity (ATP assays, 16S rRNA sequencing). Use isotope labeling (¹⁴C-maleic acid) to trace mineralization pathways. Apply the PICO framework to define Population (soil microbiota), Intervention (this compound concentration), Comparison (untreated soil), and Outcomes (degradation rate, microbial diversity) .
Methodological Guidance for Reproducibility
- Data Validation : Include positive/negative controls in all assays (e.g., fumaric acid as a structural analog in reactivity studies) .
- Statistical Rigor : Use power analysis to determine sample size and report effect sizes with confidence intervals. For transcriptomic data, apply false discovery rate (FDR) correction .
- Reporting Standards : Follow journal-specific guidelines (e.g., Beilstein Journal’s requirements for experimental detail in supplements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
